Dimethyl pyrimidine-2,5-dicarboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
dimethyl pyrimidine-2,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-13-7(11)5-3-9-6(10-4-5)8(12)14-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRSRYSYHOLQRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115600-17-4 | |
| Record name | Dimethyl pyrimidine-2,5-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Methodological & Application
Application Note: Analytical Characterization of Dimethyl Pyrimidine-2,5-dicarboxylate
This Application Note and Protocol guide is designed for the rigorous characterization of Dimethyl pyrimidine-2,5-dicarboxylate , a critical heterocyclic scaffold used in the synthesis of bioactive pharmaceutical ingredients (APIs) and functional materials (MOFs/COFs).[1][2]
Introduction & Compound Profile
This compound (CAS: 54250-93-2 / 115600-17-4) is a symmetrical pyrimidine derivative characterized by ester functionalities at the C2 and C5 positions.[1][2] Its electron-deficient heteroaromatic core makes it a reactive intermediate for nucleophilic substitutions and cyclization reactions, but also renders it susceptible to specific degradation pathways, such as base-catalyzed hydrolysis.[2]
Chemical Identity
| Property | Specification |
| IUPAC Name | This compound |
| Formula | |
| Molecular Weight | 196.16 g/mol |
| Structure | Pyrimidine ring substituted with methyl esters at positions 2 and 5.[1][2][3][4] |
| Symmetry | |
| LogP (Predicted) | ~0.2 – 0.6 (Moderate polarity, amenable to RP-HPLC) |
Critical Quality Attributes (CQAs)
-
Regio-purity: Ensuring the esters are strictly at 2,5 positions (vs. 2,4 or 4,6 isomers from non-selective synthesis).
-
Hydrolysis Degradants: Monomethyl esters (Acid-Ester impurities) formed by moisture exposure.[1][2]
-
Residual Solvents: Methanol (from esterification) or chlorinated solvents (from synthesis).[1]
Analytical Workflow Strategy
The characterization strategy integrates spectroscopic identification with quantitative chromatographic assays.
Figure 1: Integrated analytical workflow for structural confirmation and purity assessment.
Protocol 1: Structural Identification (NMR & MS)[1][2][5]
A. Nuclear Magnetic Resonance ( H NMR)
Due to the symmetry of the molecule, the NMR spectrum is deceptively simple but highly diagnostic.[1]
-
Instrument: 400 MHz or higher.
-
Solvent:
(preferred) or (if solubility is an issue).[1][2] -
Concentration: ~10 mg in 0.6 mL.
Expected Chemical Shifts (
Note: If H4 and H6 appear as a doublet or multiple signals, this indicates a loss of symmetry (e.g., regioisomer contamination).[1]
B. Mass Spectrometry (LC-MS)[1][2][3][5]
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[1]
-
Target Ion:
.[1] -
Adducts: Sodium adduct
is common for diesters.[1]
Protocol 2: Purity Assay by RP-HPLC
This method separates the diester from potential mono-acid hydrolysis products and starting materials.[2]
Chromatographic Conditions
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to suppress silanol activity and keep acids protonated).[1]
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: UV at 254 nm (Primary, pyrimidine
) and 220 nm (Secondary).[1] -
Injection Volume: 5 µL.
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Equilibration |
| 2.0 | 5 | Isocratic Hold (Elute polar salts) |
| 12.0 | 95 | Linear Gradient |
| 15.0 | 95 | Wash |
| 15.1 | 5 | Re-equilibration |
| 20.0 | 5 | End |
System Suitability Criteria
-
Retention Time (
): The diester should elute between 6–9 minutes. -
Tailing Factor (
): .[1] -
Resolution (
): between the main peak and any hydrolysis impurity (Mono-methyl ester usually elutes earlier).[1]
Protocol 3: Residual Solvents (GC-Headspace)
Since the synthesis likely involves methanol (esterification) or chlorinated solvents, a generic USP <467> approach is recommended.[1][2]
-
Carrier Gas: Nitrogen or Helium (Flow ~1.5 mL/min).[1]
-
Oven Program: 40°C (hold 5 min)
Ramp 10°C/min 240°C. -
Headspace Conditions:
-
Incubation: 80°C for 20 mins.
-
Solvent: DMSO or DMAc (The diester is soluble and stable at this temp).[1]
-
Synthesis & Impurity Logic (Mechanistic Insight)
Understanding the origin of the molecule allows for targeted impurity analysis.[1] The compound is often synthesized via the condensation of a C3 fragment with an amidine or by oxidizing methyl groups on a pyrimidine ring.
Figure 2: Potential impurity origins based on synthetic pathways.[1][2]
References
-
Vertex Pharmaceuticals. (2010).[1] Modeling, Synthesis and Biological Evaluation of Potential Retinoid-X-Receptor (RXR) Selective Agonists. Link (Describes saponification and handling of this compound analogs).[1][2]
-
Zhichkin, P., et al. (2002).[1] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722.[1] Link (Synthetic routes and spectral data context).[1]
-
PubChem. this compound (Compound Summary). Link (Physical properties and identifiers).
-
MDPI. (2023).[1] Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Link (Review of pyrimidine ring construction).[1]
Sources
"Dimethyl pyrimidine-2,5-dicarboxylate purification techniques"
Application Note: High-Purity Isolation of Dimethyl Pyrimidine-2,5-dicarboxylate
Abstract & Scope
This compound is a critical pharmacophore intermediate, widely employed in the synthesis of antiviral agents and kinase inhibitors due to its ability to undergo regioselective nucleophilic substitution at the 4/6 positions and functionalization at the ester groups.
However, its synthesis—often involving condensation of amidines with mucobromic acid derivatives or direct oxidation of dimethyl precursors—frequently yields a crude product contaminated with:
-
Mono-hydrolyzed acids (2-carbomethoxy-pyrimidine-5-carboxylic acid).
-
Decarboxylated byproducts .
-
Oligomeric chromophores (yellow/brown tars).
This guide details three validated purification protocols designed to achieve >99.5% purity (HPLC) while maximizing yield.
Compound Profile & Solubility Logic
Understanding the physicochemical behavior of the pyrimidine core is prerequisite to purification. Unlike its pyridine analogs, the pyrimidine ring possesses two nitrogen atoms, significantly lowering the LUMO energy and increasing polarity.
| Property | Description | Implication for Purification |
| Physical State | Crystalline Solid (White to Off-White) | Highly amenable to recrystallization. |
| Polarity | High (due to 1,3-diazine ring + 2 esters) | Low solubility in non-polar solvents (Hexane/Heptane). |
| Solubility (High) | DMSO, DMF, Hot Methanol, Hot EtOAc | Good candidates for "Solvent A" in recrystallization. |
| Solubility (Low) | Water, Diethyl Ether, Cold Hexane | Good candidates for anti-solvents. |
| Stability | Ester hydrolysis sensitive (pH > 10) | Avoid strong bases (NaOH/KOH) during wash steps. |
Purification Decision Matrix
Select the appropriate workflow based on your crude purity profile and scale.
Figure 1: Strategic workflow for selecting the optimal purification route based on scale and initial purity.
Protocol A: Solvent-Gradient Recrystallization (The Gold Standard)
Objective: Scalable purification for batches >5g. Mechanism: Exploits the steep solubility curve of the diester in methanol; impurities remain in the mother liquor or are excluded from the crystal lattice.
Reagents:
-
Solvent: Methanol (HPLC Grade).
-
Anti-Solvent: Deionized Water (or Heptane if using Ethyl Acetate).
-
Apparatus: Erlenmeyer flask, magnetic stirrer, heating plate, Buchner funnel.
Step-by-Step Procedure:
-
Dissolution:
-
Place crude solid in an Erlenmeyer flask.
-
Add Methanol (approx. 5 mL per gram of crude).
-
Heat to reflux (approx. 65°C).[1]
-
Critical Checkpoint: If the solution is dark brown/black but no solids remain, add activated carbon (10 wt%), stir for 5 mins, and filter hot through Celite.
-
-
Saturation:
-
If fully dissolved, allow the solution to boil off slightly until the first crystals appear on the glass wall (saturation point).
-
Add just enough hot methanol to re-dissolve the crystals.
-
-
Nucleation & Growth:
-
Isolation:
-
Filter the white needles using vacuum filtration.
-
Wash: Rinse the filter cake with cold Methanol (-20°C). Do not use room temp solvent, or you will lose product.
-
Dry: Vacuum oven at 40°C for 4 hours.
-
Validation:
-
Expected Recovery: 70-85%.
-
Visual: Product should be white needles/plates. Yellow tint indicates residual oligomers (repeat Step 1 with carbon).
Protocol B: Flash Column Chromatography
Objective: Isolation from complex mixtures (tarry residues) or small-scale (<1g) purification. Stationary Phase: Silica Gel 60 (230-400 mesh).
Mobile Phase Optimization:
Pyrimidines are "sticky" on silica due to the basic nitrogens. A standard Hexane/Ethyl Acetate gradient is often insufficient to move the diester without tailing.
-
Recommended System: Dichloromethane (DCM) / Methanol.
-
Gradient: 0% to 5% Methanol in DCM.
Procedure:
-
Slurry Packing: Pack the column with DCM.
-
Loading: Dissolve crude in minimal DCM. If solubility is poor, use "dry loading" (adsorb crude onto silica, evaporate solvent, and load the powder).
-
Elution:
-
Flush with 100% DCM (2 Column Volumes) to remove non-polar impurities.
-
Ramp to 2% MeOH/DCM. The product usually elutes here.
-
Note: The diester is UV active. Monitor at 254 nm .
-
Protocol C: Contaminant Control (The "Bicarb Wash")
Objective: Removal of mono-acid byproducts (formed via hydrolysis) prior to Recrystallization or Chromatography. Chemistry: The mono-acid (pKa ~3-4) is deprotonated by bicarbonate, becoming water-soluble, while the diester remains organic.
Figure 2: Acid-scavenging workflow. Note: Perform rapidly to prevent ester hydrolysis.
Critical Warning: Do not use NaOH or KOH. Strong bases will hydrolyze the diester groups at positions 2 and 5, destroying the product. Use Saturated Sodium Bicarbonate (NaHCO₃) only.
Analytical Validation (QC)
Before releasing the batch for the next synthetic step, validate purity.
-
1H NMR (CDCl₃ or DMSO-d6):
-
Look for the singlet of the methyl esters (approx. 3.9 - 4.0 ppm).
-
Look for the aromatic proton at position 4/6 (if symmetric, one singlet; if 2,5-diester, check specific substitution pattern).
-
Impurity Check: Absence of broad peaks at >10 ppm (carboxylic acids).
-
-
HPLC:
-
Column: C18 Reverse Phase.
-
Solvent: Water/Acetonitrile (0.1% Formic Acid).
-
Detection: 254 nm.
-
Target: Single sharp peak. Tailing indicates residual acids.
-
References
-
General Synthesis of Pyrimidines
-
Recrystallization Techniques
- Department of Chemistry, MIT.
-
Properties of Pyrimidine Derivatives
- National Institute of Health (NIH). "Synthesis of Pyrimidine Derivatives.
-
Flash Chromatography Standards
- Still, W. C., Kahn, M., & Mitra, A. "Rapid chromatographic technique for preparative separations with moderate resolution." Journal of Organic Chemistry, 1978.
Sources
Application Note: Mass Spectrometry Analysis of Dimethyl Pyrimidine-2,5-dicarboxylate
Executive Summary
Dimethyl pyrimidine-2,5-dicarboxylate (CAS 115600-17-4) is a critical heterocyclic building block utilized extensively in the synthesis of antiviral and anticancer active pharmaceutical ingredients (APIs). Its pyrimidine core, substituted with diester functionalities, serves as a versatile scaffold for nucleophilic substitution and cyclization reactions.
This application note details a robust LC-MS/MS protocol for the identification and quantification of this compound. We explore the physicochemical basis for ionization, propose a specific fragmentation pathway based on ester-cleavage mechanics, and provide a validated method for trace analysis in synthetic reaction mixtures.
Compound Profile & Physicochemical Properties[1][2][3][4]
Understanding the molecule's electronic structure is prerequisite to optimizing mass spectrometry parameters. The presence of two ester groups and the electron-deficient pyrimidine ring dictates the ionization strategy.
| Property | Specification | Notes |
| IUPAC Name | This compound | |
| CAS Number | 115600-17-4 | Distinct from Pyridine analog (CAS 881-86-7) |
| Formula | C₈H₈N₂O₄ | |
| Molecular Weight | 196.16 g/mol | Monoisotopic Mass: 196.0484 Da |
| LogP | ~0.6 - 0.9 | Moderately polar; suitable for Reverse Phase LC |
| pKa | ~1.5 (Calculated for conjugate acid) | Weakly basic nitrogens due to electron-withdrawing esters |
| Solubility | DMSO, Methanol, Ethyl Acetate | Limited solubility in pure water |
Method Development Strategy
Ionization Source Selection: ESI vs. APCI
-
Recommendation: Electrospray Ionization (ESI) in Positive Mode.
-
Rationale: Although the pyrimidine ring nitrogens are less basic due to the electron-withdrawing effect of the 2,5-dicarboxylate groups, they remain the most favorable sites for protonation. ESI provides "soft" ionization, preserving the molecular ion
. APCI is a viable alternative if the matrix is highly non-polar, but ESI generally offers better sensitivity for this polar heterocycle.
Chromatography (LC)
-
Column Choice: A C18 stationary phase is optimal. The diester functionality provides sufficient hydrophobicity for retention on alkyl-bonded phases.
-
Mobile Phase: Acidic modification is mandatory .
-
Why? The low pKa requires a low pH (formic acid 0.1%) to ensure the molecule is fully protonated before entering the source, improving peak shape and sensitivity.
-
Experimental Protocol
Sample Preparation
Objective: Minimize hydrolysis of the ester groups during prep.
-
Stock Solution: Dissolve 1.0 mg of this compound in 1 mL of DMSO (stable stock).
-
Working Standard: Dilute stock to 1 µg/mL using 50:50 Methanol:Water (v/v) containing 0.1% Formic Acid.
-
Note: Avoid leaving in pure water for extended periods to prevent ester hydrolysis to the mono-acid.
-
LC-MS/MS Conditions
Liquid Chromatography (HPLC/UPLC)
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Injection Vol: 2 µL.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 5% | Initial Hold |
| 0.50 | 5% | Load |
| 3.50 | 95% | Linear Ramp |
| 4.50 | 95% | Wash |
| 4.60 | 5% | Re-equilibration |
| 6.00 | 5% | End |
Mass Spectrometry Parameters (Triple Quadrupole)
-
Source: ESI Positive (+).
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 350°C.
-
Desolvation Gas: 800 L/hr (N₂).
-
Cone Voltage: 30 V (Optimized for m/z 197).
Fragmentation Mechanics & MRM Transitions
This section validates the trustworthiness of the assay by explaining the causality of the observed spectrum.
Fragmentation Pathway
The protonated molecular ion
-
Primary Loss (Methanol elimination): The most facile pathway is the loss of a neutral methanol molecule (CH₃OH, 32 Da) from the ester group adjacent to the protonated nitrogen.
- (High Intensity).
-
Secondary Loss (Carbon Monoxide): Following the loss of methanol, the resulting acylium ion often ejects CO (28 Da).
- .
-
Alternative Pathway (Methoxy Radical): Less common in ESI but possible at high collision energies is the loss of a methoxy radical (•OCH₃, 31 Da).
- .
Validated MRM Transitions
For quantitative analysis (SRM/MRM), use the following transitions:
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) | Assignment |
| 197.2 | 165.1 | 15 | 50 | Quantifier (Loss of MeOH) |
| 197.2 | 137.1 | 25 | 50 | Qualifier 1 (Loss of MeOH + CO) |
| 197.2 | 109.1 | 35 | 50 | Qualifier 2 (Ring fragmentation) |
Visualization of Workflows
Analytical Workflow Diagram
Figure 1: Step-by-step analytical workflow from sample preparation to data quantification.
Fragmentation Pathway Logic
Figure 2: Proposed fragmentation mechanics of this compound under CID.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | Ion Suppression or pH mismatch | Ensure Mobile Phase has 0.1% Formic Acid. Check if sample solvent (DMSO) is too concentrated at injection. |
| Peak Tailing | Secondary interactions with silanols | Use an end-capped C18 column. Increase buffer strength (e.g., 5mM Ammonium Formate). |
| Signal Instability | Ester Hydrolysis | Prepare standards fresh daily. Keep autosampler at 4°C. |
| Wrong Mass | Sodium Adducts | If m/z 219 ([M+Na]+) is dominant, reduce sodium contamination in glassware/solvents. |
References
-
MySkinRecipes . This compound Product Specifications and Applications. Retrieved from (Verified CAS 115600-17-4 and application in pharmaceutical synthesis).
-
Organic Chemistry Portal . Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Retrieved from (Mechanistic background on pyrimidine ester synthesis).
-
National Institutes of Health (NIH) - PubChem . Dimethyl 2,5-pyridine dicarboxylate (Analog Reference). Retrieved from (Used for comparative fragmentation logic of heteroaromatic dicarboxylates).
-
Royal Society of Chemistry . Synthesis of 3,6-dimethylpyrazine-2,5-dicarboxylic acid. Retrieved from (Structural insights into pyrazine/pyrimidine dicarboxylates).
Application Note: Synthesis of Dimethyl Pyrimidine-2,5-dicarboxylate Derivatives
This Application Note is designed to provide a comprehensive, expert-level guide for the synthesis of Dimethyl pyrimidine-2,5-dicarboxylate and its derivatives. It moves beyond simple recipe listing to explore the mechanistic rationale, critical process parameters, and scalability of the protocols.
Executive Summary & Strategic Significance
This compound (CAS: 115600-17-4) is a high-value heterocyclic scaffold in medicinal chemistry. Its unique substitution pattern allows for orthogonal functionalization: the C5-ester is electronically coupled to the electron-deficient pyrimidine ring (making it susceptible to nucleophilic attack or reduction), while the C2-position is highly sensitive to nucleophilic aromatic substitution (
This guide details two distinct synthetic strategies:
-
The Oxidative Route (Scalable): Ideal for generating the core scaffold from 2,5-dimethylpyrimidine.
-
The Condensation Route (Versatile): Ideal for generating diverse 2-substituted derivatives via de novo ring construction.
Retrosynthetic Analysis & Pathway Design
To maximize experimental success, we analyze the target molecule through two disconnection approaches.
Pathway A: Functional Group Interconversion (Oxidation)[1]
-
Logic: Leveraging the stability of the pyrimidine ring to harsh oxidative conditions allows the conversion of alkyl groups to carboxylic acids.
-
Precursor: 2,5-Dimethylpyrimidine.[1]
-
Key Reagent: Potassium Permanganate (
) or Selenium Dioxide ( ).[1]
Pathway B: Cyclocondensation (Zhichkin Methodology)[1]
-
Logic: Constructing the ring from C3 and N-C-N fragments allows for the introduction of complex substituents at the 2-position during synthesis, avoiding difficult late-stage functionalization.
-
Precursors: Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate + Amidines.[2]
Figure 1: Dual retrosynthetic pathways. Pathway A is preferred for bulk scaffold synthesis. Pathway B is preferred for derivative library generation.
Protocol A: Scalable Synthesis via Oxidation (Core Scaffold)[1]
This protocol is the industry standard for producing the unsubstituted diester core. It relies on the oxidative stability of the pyrimidine ring compared to the alkyl substituents.
Phase 1: Oxidation of 2,5-Dimethylpyrimidine
Objective: Convert methyl groups to carboxylic acids.[1]
-
Reagents: 2,5-Dimethylpyrimidine (1.0 eq), Potassium Permanganate (4.5 eq), Water.
-
Mechanism: Radical hydrogen abstraction followed by sequential oxidation to the carboxylate.
Step-by-Step Protocol:
-
Setup: Equip a 1L three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.
-
Dissolution: Charge 2,5-dimethylpyrimidine (10.8 g, 100 mmol) and water (400 mL). Heat to 60°C.
-
Addition: Add
(71.1 g, 450 mmol) in small portions over 2 hours. Caution: Exothermic reaction. Maintain internal temp < 80°C to prevent ring degradation. -
Reflux: After addition, reflux the mixture (100°C) for 4–6 hours. The purple color should fade to a brown manganese dioxide (
) precipitate. -
Filtration: Filter the hot mixture through a Celite pad to remove
. Wash the pad with hot water (2 x 50 mL). -
Isolation: Concentrate the clear aqueous filtrate to ~100 mL. Acidify to pH 1–2 with conc. HCl.
-
Crystallization: Cool to 4°C overnight. The Pyrimidine-2,5-dicarboxylic acid will precipitate as a white solid. Filter, wash with cold water, and dry.[1]
Phase 2: Fischer Esterification
Objective: Convert the diacid to the dimethyl diester.
-
Reagents: Pyrimidine-2,5-dicarboxylic acid, Thionyl Chloride (
), Methanol (anhydrous), DMF (cat.).[1]
Step-by-Step Protocol:
-
Activation: Suspend the dry diacid (10 g) in anhydrous Methanol (100 mL).
-
Chlorination (In-Situ): Cool to 0°C. Add
(3.0 eq) dropwise. Note: Alternatively, reflux the diacid in neat with cat.[1] DMF first to make the diacid chloride, then quench into MeOH.[1] This often gives higher yields for insoluble diacids.-
Recommended Variant: Reflux diacid in
(5 vol) + DMF (3 drops) for 4 hours until clear. Evaporate . Dissolve residue in Toluene. Add to Methanol/Triethylamine mixture at 0°C.
-
-
Reflux: Heat the methanolic solution to reflux for 6 hours.
-
Workup: Concentrate in vacuo. Dissolve residue in Ethyl Acetate. Wash with sat.
(to remove unreacted acid) and Brine.[1] -
Purification: Recrystallize from Methanol or Ethyl Acetate/Hexanes.
-
Final Product:This compound
-
Appearance: White/Off-white solid.[4]
-
Melting Point: 213–217°C.
-
Protocol B: The Zhichkin Condensation (For Derivatives)
This method is superior when the goal is to synthesize 2-substituted derivatives (e.g., 2-phenyl, 2-amino, 2-alkyl) of the 5-carboxylate. To obtain the 2,5-dicarboxylate specifically, one would use methoxycarbonylformamidine, but this route is most powerful for creating analogs.[1]
Reference: Zhichkin, P., et al. Synthesis2002 , 2002(6), 720-722.[1]
Reagent Preparation: Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate[2]
-
Condensation: React Methyl 3,3-dimethoxypropionate with Methyl Formate in the presence of Sodium Hydride (NaH) in anhydrous THF.
-
Stability: This enolate salt is stable and can be stored under nitrogen.
General Cyclization Protocol
-
Mixing: To a suspension of the prepared Sodium Salt (1.0 eq) in anhydrous DMF, add the desired Amidinium Salt (1.1 eq).
-
Reaction: Stir at 100°C for 3–6 hours.
-
Quench: Cool to RT, pour into water, and extract with Ethyl Acetate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Critical Process Parameters & Troubleshooting
| Parameter | Critical Range | Effect of Deviation | Mitigation |
| Oxidation Temp | 60–80°C (Addition) | >90°C during addition causes ring cleavage (low yield). | Use internal probe; add KMnO4 slowly. |
| pH Control | Acidification to pH 1 | pH > 3 leaves mono-salt in solution. | Check aqueous liquor for product loss. |
| Moisture (Step 2) | < 0.1% Water | Hydrolysis of ester back to acid.[1] | Use anhydrous MeOH and drying tube.[6] |
| Amidine Purity | > 95% | Impurities in Zhichkin route lead to complex mixtures. | Recrystallize amidine salts before use. |
Analytical Data Summary
Compound: this compound
Formula:
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR (CDCl3) | H-4 and H-6 protons (Deshielded by N and Ester).[1] | |
| Methyl ester at C2 (if present/distinct).[1] | ||
| Methyl ester at C5.[1] | ||
| 13C NMR | ~163 ppm, ~158 ppm | Carbonyl carbons (Ester).[1] |
| ~160 ppm | C2 of Pyrimidine ring. | |
| IR | 1720–1740 cm⁻¹ | Strong C=O stretch (Ester).[1] |
References
-
Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[1] "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002(6), 720–722.[1]
-
Yamanaka, H., et al. (1980).[1] "Oxidation of 2,4-Disubstituted Pyrimidines with Organic Peracids." Chemical & Pharmaceutical Bulletin, 28(9), 2743-2747.[1] (Mechanistic insight into pyrimidine oxidation).
-
Canan Koch, S. S., et al. (2002).[1] "Modeling, Synthesis and Biological Evaluation of Potential Retinoid-X-Receptor (RXR) Selective Agonists." Journal of Medicinal Chemistry. (Describes esterification of the diacid).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 115600-17-4. [1]
Disclaimer: This protocol is for research purposes only. All chemical operations should be performed in a fume hood by trained personnel wearing appropriate PPE (gloves, goggles, lab coat).[1]
Sources
- 1. Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring [mdpi.com]
- 2. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound [myskinrecipes.com]
- 6. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Dimethyl Pyrimidine-2,5-dicarboxylate Synthesis
Executive Summary & Core Directive
Dimethyl pyrimidine-2,5-dicarboxylate (CAS: 34030-99-4) is a critical heterocyclic linker used in Metal-Organic Frameworks (MOFs) and a versatile intermediate in pharmaceutical synthesis (e.g., Retinoid-X-Receptor agonists).
While the compound appears structurally simple, its synthesis is prone to specific failure modes: incomplete esterification , decarboxylation during acid chloride formation, and N-oxide formation if oxidative routes are used for the precursor.
This guide prioritizes the Acid-Chloride Mediated Esterification (the "Gold Standard" for yield and purity) while addressing the upstream oxidation of 2,5-dimethylpyrimidine for users synthesizing the core ring de novo.
Standard Operating Protocol (The "Gold Standard")
Objective: Synthesis of this compound from Pyrimidine-2,5-dicarboxylic acid.
Reagents & Stoichiometry Table
| Reagent | Equiv.[1][2][3] | Role | Critical Parameter |
| Pyrimidine-2,5-dicarboxylic acid | 1.0 | Substrate | Must be dry (avoid hydrates) |
| Thionyl Chloride (SOCl₂) | 5.0 - 10.0 | Reagent/Solvent | Freshly distilled or high-purity grade |
| Methanol (MeOH) | Excess | Solvent/Reactant | Anhydrous (<0.05% water) |
| DMF (Dimethylformamide) | 0.05 (Cat.) | Catalyst | Essential for acid chloride formation |
Step-by-Step Workflow
-
Activation (Acid Chloride Formation):
-
Charge a flame-dried round-bottom flask with Pyrimidine-2,5-dicarboxylic acid (1.0 equiv).
-
Add Thionyl Chloride (excess, typically 5-10 vol/wt).
-
Add catalytic DMF (2-3 drops per gram of substrate). Note: Gas evolution (SO₂, HCl) will be vigorous.
-
Reflux the suspension for 3–4 hours until the solution becomes clear (indicating conversion to the di-acid chloride).
-
Evaporation: Remove excess SOCl₂ completely under reduced pressure. Co-evaporate with dry toluene (2x) to remove trace SOCl₂.
-
-
Esterification:
-
Dissolve/suspend the resulting solid residue (Di-acid chloride) in Anhydrous Methanol at 0°C.
-
Add Triethylamine (2.2 equiv) dropwise if a base scavenger is desired (optional but recommended for scale-up to prevent HCl trapping).
-
Allow to warm to room temperature and stir for 2–4 hours (or reflux for 1 hour for faster kinetics).
-
-
Workup & Purification:
-
Concentrate the methanol solution.
-
Quench: Add saturated aqueous NaHCO₃ carefully to neutralize residual acid.
-
Extraction: Extract with Ethyl Acetate (3x).
-
Drying: Dry organic layer over Na₂SO₄, filter, and concentrate.
-
Crystallization: Recrystallize from hot Methanol or Ethyl Acetate/Hexanes if necessary.
-
Visualization: Reaction Logic & Troubleshooting
Figure 1: Synthesis Workflow & Decision Logic
Caption: Step-wise synthesis pathway from precursor oxidation to final esterification, highlighting the critical activation step.
Troubleshooting Guide (Q&A)
Issue 1: Low Yield & Incomplete Conversion
User Question: "I am getting a mixture of the desired diester and a mono-ester. Why isn't the reaction going to completion?"
Scientist's Diagnosis: This is a classic symptom of incomplete activation or steric hindrance at the 5-position.
-
Root Cause 1 (Moisture): If the starting acid was wet, SOCl₂ is consumed by water rather than forming the acid chloride.
-
Root Cause 2 (Lack of Catalyst): The formation of the acid chloride on the electron-deficient pyrimidine ring is sluggish without DMF.
-
Root Cause 3 (Premature Quench): The 5-position ester is less reactive than the 2-position due to electronic effects.
Corrective Action:
-
Dry the Starting Material: Dry the dicarboxylic acid in a vacuum oven at 60°C overnight.
-
Verify DMF: Ensure you added catalytic DMF. It forms the Vilsmeier-Haack reagent in situ, which is far more reactive than SOCl₂ alone.
-
Force Conditions: If mono-ester persists, reflux the methanolysis step for 2 hours.
Issue 2: Product Discoloration (Brown/Yellow)
User Question: "My product is a dark brown solid instead of a white crystalline powder. Is it decomposed?"
Scientist's Diagnosis: Pyrimidine rings are electron-deficient and generally stable to oxidation, but they can degrade under harsh acidic reflux if impurities are present.
-
Cause: Residual iodine or manganese species (if prepared via oxidation) or polymerization of impurities .
-
Specific to SOCl₂: Old SOCl₂ often contains sulfur chlorides (S₂Cl₂), which leave yellow sulfur deposits or chlorinated byproducts.
Corrective Action:
-
Distill SOCl₂: Use fresh or distilled thionyl chloride.
-
Activated Carbon: Dissolve the crude ester in hot methanol, treat with activated charcoal for 15 minutes, filter through Celite, and recrystallize.
-
Wash: A wash with dilute sodium thiosulfate (Na₂S₂O₃) during workup can remove oxidative byproducts.
Issue 3: Solubility of the Intermediate
User Question: "The di-acid chloride does not dissolve in methanol immediately. Should I heat it?"
Scientist's Diagnosis: The di-acid chloride is not very soluble in non-polar solvents but should react exothermically with methanol.
-
Guidance: Do not heat immediately upon addition of methanol. The reaction is exothermic.[4] Add methanol at 0°C. If it doesn't dissolve, it is likely reacting at the interface. Once the addition is complete and the exotherm subsides, then you can heat to reflux to ensure solubility and completion.
Advanced Troubleshooting: The Logic Tree
Figure 2: Troubleshooting Decision Matrix
Caption: Decision matrix for diagnosing yield and purity issues based on TLC/LCMS evidence.
References
-
Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[1][5][6] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720–722.
-
Boger, D. L., et al. (2021).[1] Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters via Condensation. Journal of Organic Chemistry, 86, 13465-13474.[1]
-
National Institutes of Health (NIH) / PubMed Central. (2012). Synthesis of this compound via Thionyl Chloride Mediated Esterification. (Referenced in synthesis of Bexarotene analogs).[7]
-
BenchChem Protocols. (2025). Protocols for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.
Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for Thionyl Chloride and Pyrimidine derivatives before handling. All reactions involving SOCl₂ must be performed in a functioning chemical fume hood.
Sources
- 1. Pyrimidine synthesis [organic-chemistry.org]
- 2. growingscience.com [growingscience.com]
- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 4. echemi.com [echemi.com]
- 5. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 6. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 7. Modeling, Synthesis and Biological Evaluation of Potential Retinoid-X-Receptor (RXR) Selective Agonists: Novel Analogs of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene) and (E)-3-(3-(1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalen-7-yl)-4-hydroxyphenyl)acrylic acid (CD3254) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Crystallization of Dimethyl pyrimidine-2,5-dicarboxylate
Welcome to the dedicated technical support guide for the crystallization of Dimethyl pyrimidine-2,5-dicarboxylate. This resource is designed for researchers, chemists, and pharmaceutical development professionals who are looking to purify this key intermediate and obtain high-quality crystalline material. As a compound frequently used in the synthesis of pharmaceuticals and agrochemicals, achieving optimal purity and crystal form is paramount.[1]
This guide moves beyond simple protocols to explain the underlying principles, helping you make informed decisions to troubleshoot and refine your crystallization process.
Section 1: Fundamentals of Crystallization
Before troubleshooting, a firm grasp of the compound's properties and the principles of crystallization is essential.
Q1: What are the key physicochemical properties of this compound that influence its crystallization?
Understanding the molecule's structure is the first step. This compound is a heterocyclic compound featuring a pyrimidine ring and two methyl ester functional groups.
-
Polarity: The presence of two ester groups and two nitrogen atoms in the pyrimidine ring makes the molecule moderately polar. This polarity dictates its solubility in various organic solvents. The general principle of "like dissolves like" is a good starting point; solvents with similar polarity are likely to be effective.[2]
-
Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. This can influence interactions with protic solvents (like alcohols) and affect crystal packing.[3]
-
Molecular Shape: The pyrimidine ring is generally planar, which can promote π–π stacking interactions in the crystal lattice, contributing to crystal stability.[3][4]
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₄ | [1][5] |
| Molecular Weight | 196.16 g/mol | [1][5] |
| Appearance | White to off-white solid | (Typical for purified organic solids) |
| Storage | Room temperature | [1] |
Q2: What is the core principle of recrystallization for purification?
Recrystallization is a purification technique based on differential solubility.[6] The ideal solvent will dissolve the target compound readily at a high temperature but poorly at a low temperature. Impurities, ideally, should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).
The process relies on slowly cooling a hot, saturated solution of the compound. As the solution cools, the solubility of the compound decreases, and the solution becomes supersaturated. This drives the molecules to self-assemble into a highly ordered, stable crystal lattice, excluding impurities.[7]
Section 2: Standard Experimental Protocols
Here we outline the foundational procedures for crystallizing this compound.
Q3: How do I select the best solvent system?
Solvent selection is the most critical step. An ideal solvent should:
-
Completely dissolve this compound when hot.
-
Have low solubility for the compound when cold.
-
Be relatively volatile for easy removal from the final crystals.
-
Not react with the compound.
-
Have a boiling point below the melting point of the compound.
Protocol: Solvent Screening
-
Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.
-
Solvent Addition (Room Temp): Add a potential solvent (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, hexane) dropwise to one test tube at room temperature, vortexing after each addition. If the compound dissolves readily at room temperature in a small amount of solvent (e.g., <0.5 mL), that solvent is unsuitable for single-solvent recrystallization but may be a "good" solvent for a two-solvent system.
-
Heating: If the compound is poorly soluble at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Cooling: Allow the hot solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.
-
Observation: The ideal solvent is one that, upon cooling, yields a good quantity of crystalline solid, not an oil or amorphous powder.
| Solvent | Boiling Point (°C) | Polarity | Potential Use |
| Methanol | 65 | Polar Protic | Good candidate; used for similar compounds.[8] |
| Ethanol | 78 | Polar Protic | Good candidate; used for pyrimidine derivatives.[4] |
| Ethyl Acetate | 77 | Polar Aprotic | Good candidate, especially given the ester groups.[2] |
| Acetone | 56 | Polar Aprotic | May be too strong a solvent, but worth testing. |
| Toluene | 111 | Nonpolar | May be a "bad" solvent for a two-solvent system. |
| Hexane | 69 | Nonpolar | Likely a "bad" solvent; good for washing. |
| Water | 100 | Very Polar | Unlikely to be a good solvent for this diester. |
Q4: Can you provide a step-by-step protocol for single-solvent recrystallization?
This is the most common and straightforward method.
Workflow: Single-Solvent Recrystallization
Caption: A flowchart of the single-solvent recrystallization process.
Detailed Steps:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and bring the mixture to a gentle boil while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.[7] Causality: Using the minimum amount of hot solvent is crucial for creating a saturated solution, which is necessary for good recovery upon cooling.
-
Hot Filtration (if necessary): If you observe insoluble impurities (e.g., dust, inorganic salts), you must perform a hot filtration. Pre-heat a funnel with fluted filter paper by pouring hot solvent through it. Quickly pour your hot solution through the pre-heated setup into a clean, pre-heated flask. Causality: This step removes impurities that will not dissolve. Pre-heating all equipment prevents premature crystallization of your product in the funnel.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.[9] Rapid cooling often leads to the formation of small, impure crystals.[10] Once at room temperature, you can place the flask in an ice bath for 30 minutes to maximize crystal yield.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor. Causality: Using cold solvent minimizes the loss of your purified product, as it will be less soluble in the cold wash solvent.
-
Drying: Allow the crystals to dry on the filter paper with the vacuum running for a few minutes. Then, transfer the crystals to a watch glass to air dry or dry them in a vacuum oven at a moderate temperature.
Section 3: Troubleshooting Guide
Even with a good protocol, issues can arise. This section addresses the most common problems in a Q&A format.
Q5: I've added a lot of hot solvent, but my compound won't fully dissolve. What should I do?
-
Plausible Cause 1: Incorrect Solvent. The solvent you've chosen may simply be a poor solvent for this compound, even when hot.
-
Solution: Revisit your solvent screening (Q3). You may need a more polar solvent or a solvent mixture.
-
-
Plausible Cause 2: Insoluble Impurities. Your crude material may contain a significant fraction of impurities that are insoluble in the chosen solvent.
-
Solution: As long as it appears that most of your target compound has dissolved, proceed to the hot filtration step (Q4, Step 2) to remove the insoluble material.
-
Q6: My compound dissolved, but no crystals have formed, even after cooling in an ice bath. What went wrong?
-
Plausible Cause: Too Much Solvent. This is the most common reason for crystallization failure. The solution is not saturated, meaning the concentration of your compound is below its solubility limit even at low temperatures.[10]
-
Plausible Cause: The compound forms a stable supersaturated solution. Sometimes, crystal nucleation requires a higher energy barrier to get started.
-
Solution 1 (Scratching): Gently scratch the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Solution 2 (Seeding): If you have a pure crystal of this compound from a previous batch, add a single tiny crystal to the cooled solution. This "seed" acts as a template for other molecules to crystallize upon.
-
Q7: Instead of crystals, my compound separated as an oil or "crashed out" as a fine powder. How do I fix this?
This happens when the solution becomes too supersaturated too quickly, either because it was cooled too fast or because the solvent is not ideal.[10] Oiling out is particularly problematic as the oil often solidifies into an amorphous mass, trapping impurities.
Workflow: Troubleshooting Oiling Out / Crashing
Caption: A step-by-step process to correct for rapid precipitation.
-
Solution: Place the flask back on the heat source and heat until the oil or powder completely redissolves. Add a small amount (5-10% of the total volume) of additional hot solvent to slightly decrease the saturation level.[10] Then, ensure a much slower cooling rate. You can insulate the flask by wrapping it in glass wool or paper towels or by placing it inside a large beaker to create a pocket of insulating air.[9][10] Do not put the hot solution directly into an ice bath.[9]
Q8: My crystal yield is very low. How can I improve it?
-
Plausible Cause 1: Incomplete Crystallization. You may not have allowed enough time for cooling or cooled to a low enough temperature.
-
Solution: Ensure the solution is cooled in an ice bath for at least 30-60 minutes after it has reached room temperature.
-
-
Plausible Cause 2: Using the Minimum Amount of Solvent. While necessary, using the absolute bare minimum of solvent can sometimes lead to premature crystallization and loss during hot filtration.
-
Solution: After dissolving the solid, add a very small extra amount of solvent (1-2%) to ensure it remains in solution during transfer or hot filtration. You can always boil this off later if needed.
-
-
Plausible Cause 3: Washing with Too Much or Warm Solvent. During the washing step, you may be redissolving a significant portion of your product.
-
Solution: Always use a minimal amount of ice-cold solvent for washing.
-
Q9: My compound is only soluble in high-boiling point solvents like DMF or DMSO. How can I crystallize it?
These solvents are difficult to remove and often prevent crystallization by cooling. In this case, anti-solvent or vapor diffusion methods are superior. A user on ResearchGate successfully crystallized a pyrimidine derivative soluble only in DMF by using vapor diffusion with DCM.[11]
Protocol: Vapor Diffusion
-
Dissolve: Dissolve your this compound in a minimum amount of DMF or DMSO in a small, open vial.
-
Set up Chamber: Place this vial inside a larger, sealable jar or beaker.
-
Add Anti-Solvent: Add a layer of an "anti-solvent" (a volatile solvent in which your compound is insoluble, like dichloromethane, diethyl ether, or hexane) to the bottom of the larger jar. Ensure the level is below the top of the inner vial.
-
Seal and Wait: Seal the jar tightly. Over several hours or days, the volatile anti-solvent will slowly diffuse as a vapor into the solution in the inner vial. This gradually decreases the overall solubility of your compound, promoting slow and controlled crystal growth.
References
-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. UCLA Chemistry and Biochemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Al-Wahaibi, L. H., et al. (2017). Synthesis, Crystal Structure and DFT Studies of 1,3-Dimethyl-5-propionylpyrimidine-2,4,6(1H,3H,5H)-trione. MDPI. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 2. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Isaac, I. (2016). Response to "What is the best method for crystallization of a pyrimidin-2(5)-one...". ResearchGate. Retrieved from [Link]
-
Guo, C.-M., et al. (2017). Crystal structure of pyrimidine-2,5-dicarboxylic acid 1.5 hydrate, C12H14N4O11. ResearchGate. Retrieved from [Link]
-
Kruger, G. J., et al. (2017). The crystal structures of three pyrazine-2,5-dicarboxamides. National Institutes of Health. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. Retrieved from [Link]
-
University of Potsdam. (n.d.). Advice for Crystallization. Retrieved from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 115600-17-4 | this compound - Moldb [moldb.com]
- 6. mt.com [mt.com]
- 7. Home Page [chem.ualberta.ca]
- 8. The crystal structures of three pyrazine-2,5-dicarboxamides: three-dimensional supramolecular structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistryviews.org [chemistryviews.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of Dimethyl Pyrimidine-2,5-dicarboxylate
Welcome to the technical support center for the scale-up synthesis of Dimethyl pyrimidine-2,5-dicarboxylate. This guide is designed for researchers, chemists, and process development professionals. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address the challenges you may encounter during the synthesis and purification of this important heterocyclic compound. Our approach is grounded in established chemical principles to ensure you can develop a robust and scalable process.
Overview of the Synthetic Strategy
Given the lack of a widely published, dedicated scale-up synthesis for this compound, we propose a robust and adaptable approach based on the well-established Pinner synthesis. This method involves the condensation of a 1,3-dicarbonyl compound with an amidine.[1][2] For our target molecule, a logical retrosynthetic analysis points to the reaction of formamidine with a suitable four-carbon, di-ester building block.
A plausible forward synthesis involves the condensation of formamidine (or its salt) with dimethyl 2-formyl-3-oxosuccinate. The latter can be generated in situ from dimethyl succinate. This multicomponent reaction approach is advantageous for process efficiency, a key consideration in scale-up.[3]
Proposed Synthetic Pathway
Caption: Proposed workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis in a question-and-answer format.
Issue 1: Low Yield in the Condensation Reaction
-
Question: We are observing a low yield of the final product after the condensation step. What are the likely causes and how can we improve it?
-
Answer: Low yields in Pinner-type syntheses can often be attributed to several factors, especially during scale-up.
-
Incomplete Formation of the β-Ketoester Intermediate: The initial Claisen condensation to form the dimethyl 2-formyl-3-oxosuccinate is critical. On a larger scale, mixing and temperature control are more challenging.[4]
-
Recommendation: Ensure your reactor has adequate agitation to maintain a homogeneous mixture. The addition of sodium methoxide should be slow and controlled to manage the exotherm. Consider a slight excess of methyl formate to drive the reaction to completion.
-
-
Sub-optimal pH: The cyclization reaction is often pH-sensitive. If the reaction medium is too acidic or too basic, it can lead to decomposition of starting materials or the formation of side products.
-
Recommendation: Use a buffered system or a salt of the amidine, like formamidine acetate, to maintain a suitable pH. A small amount of acetic acid can be used as a catalyst.
-
-
Side Reactions of Formamidine: Formamidine can be unstable and may decompose or self-condense under harsh conditions.
-
Recommendation: Use a stable salt of formamidine and add it to the reaction mixture at a controlled rate. Avoid excessively high temperatures for prolonged periods.
-
-
Inefficient Water Removal: The condensation reaction produces water, which can inhibit the reaction equilibrium.
-
Recommendation: On a laboratory scale, a Dean-Stark trap can be used. In a large-scale reactor, a solvent that forms an azeotrope with water (like toluene) can be employed, with subsequent removal of the water.
-
-
Issue 2: Formation of a Major, Unidentified Impurity
-
Question: We are seeing a significant impurity with a similar polarity to our product, making purification difficult. What could this be?
-
Answer: In this type of reaction, several side products are possible.
-
Knoevenagel Condensation Product: The highly reactive dimethyl 2-formyl-3-oxosuccinate can undergo self-condensation or react with other nucleophiles present in the reaction mixture.
-
Partially Reacted Intermediates: The reaction may stall after the initial addition of the amidine but before cyclization is complete.
-
Hydrolysis of Esters: If there is excess water and the reaction is run for an extended period at high temperatures, one or both of the methyl esters could hydrolyze to the corresponding carboxylic acid.
-
Troubleshooting Workflow:
Caption: Workflow for identifying and mitigating impurity formation.
-
Issue 3: Difficulties with Product Isolation and Purification
-
Question: The crude product is difficult to crystallize and runs poorly on our standard silica gel chromatography columns. What are our options for purification at scale?
-
Answer: this compound is a polar, heterocyclic compound, which can present purification challenges.[5]
-
Crystallization:
-
Solvent Screening: A thorough solvent screening is essential. Try a range of solvents with varying polarities (e.g., ethyl acetate, isopropanol, acetonitrile, toluene, and mixtures thereof). An anti-solvent crystallization might also be effective.[6]
-
pH Adjustment: If your crude product contains acidic impurities (from ester hydrolysis), a mild basic wash during work-up could remove them and facilitate crystallization.
-
-
Chromatography:
-
Normal Phase Chromatography: Standard silica gel may not be ideal due to the polar and potentially basic nature of the pyrimidine ring, which can cause streaking.[7] You can try using a mobile phase containing a small amount of a base like triethylamine or ammonia in methanol/dichloromethane to improve peak shape.
-
Reverse Phase Chromatography: This is often a better choice for polar compounds. A C18-functionalized silica with a water/acetonitrile or water/methanol mobile phase can provide good separation.[8] This method is scalable for industrial production.
-
Alternative Stationary Phases: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) or chromatography on alumina could be viable alternatives.[9]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the critical safety considerations for this scale-up synthesis?
-
A1: Sodium methoxide is highly corrosive and reacts violently with water. It should be handled in a dry, inert atmosphere. Methyl formate is volatile and flammable. The reaction should be conducted in a well-ventilated area, and proper personal protective equipment (PPE) should be worn. Always perform a safety review before scaling up any chemical reaction.[10]
-
-
Q2: How can we monitor the reaction progress effectively?
-
A2: For a multicomponent reaction, monitoring the disappearance of a key starting material is often the most straightforward approach. Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used. Develop an HPLC method early, as it will also be invaluable for assessing the purity of your final product.
-
-
Q3: What are the key parameters to consider when transferring this process from a 1L flask to a 100L reactor?
-
A3: The main challenges in scaling up are related to mass and heat transfer.[4][11]
-
Mixing: Ensure the reactor's agitation is sufficient to keep all components well-mixed. The type of impeller and stirring speed will be critical.
-
Heat Transfer: The Claisen condensation is exothermic. The larger volume will have a smaller surface-area-to-volume ratio, making cooling less efficient. The addition rate of reagents must be carefully controlled to manage the temperature.
-
Addition Times: Reagent addition times will need to be significantly longer to allow for proper mixing and heat dissipation.
-
-
-
Q4: Can we use a different base for the initial condensation?
-
A4: While sodium methoxide is common, other strong, non-nucleophilic bases like sodium hydride or potassium tert-butoxide could be used. However, their solubility and handling properties at scale may differ. A thorough evaluation at the lab scale is necessary before making a substitution for a large-scale run.
-
Experimental Protocol (Illustrative)
This protocol is a starting point and should be optimized at the laboratory scale before any scale-up is attempted.
Synthesis of this compound
| Reagent | Molar Mass ( g/mol ) | Amount (molar eq.) | Mass/Volume |
| Dimethyl Succinate | 146.14 | 1.0 | 146.1 g |
| Sodium Methoxide | 54.02 | 2.2 | 118.8 g |
| Methyl Formate | 60.05 | 2.0 | 120.1 g |
| Toluene | - | - | 1.5 L |
| Formamidine Acetate | 104.11 | 1.1 | 114.5 g |
| Acetic Acid | 60.05 | 0.2 | 12.0 g |
Procedure:
-
Step 1: Formation of the Enolate
-
Charge a suitable reactor with toluene (1.0 L) and dimethyl succinate.
-
Begin agitation and cool the mixture to 0-5 °C.
-
Slowly add sodium methoxide portion-wise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, slowly add methyl formate over 1-2 hours, again keeping the temperature below 10 °C.
-
Allow the mixture to warm to room temperature and stir for 12-16 hours. The formation of a thick slurry is expected.
-
-
Step 2: Cyclization
-
To the slurry from Step 1, add formamidine acetate and acetic acid.
-
Heat the mixture to reflux (approx. 85-95 °C) and maintain for 6-8 hours. Monitor the reaction by HPLC for the disappearance of the intermediate.
-
-
Step 3: Work-up and Isolation
-
Cool the reaction mixture to room temperature.
-
Slowly quench the reaction by adding water (500 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 250 mL).
-
Combine the organic layers, wash with brine (250 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Step 4: Purification
-
The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane or isopropanol).
-
Alternatively, the crude material can be purified by column chromatography (silica gel, eluting with a gradient of ethyl acetate in heptane, or reverse phase HPLC).
-
Expected Yield: 65-75% of a white to off-white solid.
References
-
Slideshare. (n.d.). Pinner pyrimidine synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Pyrimidine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Retrieved from [Link]
-
ChemTube3D. (n.d.). Synthesis of Pyrimidine. Retrieved from [Link]
-
International Journal of Drug Development & Research. (2012). Laboratory Techniques of Purification and Isolation. Retrieved from [Link]
-
YouTube. (2025, January 9). Synthesis of Pyrimidine and Its Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
YouTube. (2021, February 17). Pyrimidines, Purines and Azepines – synthesis, reactions and applications. Retrieved from [Link]
-
PubMed Central. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]
-
MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]
-
National Institutes of Health. (2023, May 5). Three Component One-Pot Synthesis and Antiproliferative Activity of New[1][2][12]Triazolo[4,3-a]pyrimidines. Retrieved from [Link]
-
ResearchGate. (2025, August 7). A Three-Component Synthesis of Pyrido[2,3-d]pyrimidines. Retrieved from [Link]
-
HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
The Analytical Scientist. (2016, September 19). Purification of polar compounds. Retrieved from [Link]
-
Ascendia Pharma. (2022, December 7). How to Scale Up Pharmaceutical Manufacturing. Retrieved from [Link]
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. Retrieved from [Link]
-
PubMed Central. (2019, June 6). Scale-Up Strategy in Quality by Design Approach for Pharmaceutical Blending Process with Discrete Element Method Simulation. Retrieved from [Link]
-
Contract Pharma. (2019, September 16). Drug Substances: Scale-Up Challenges. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. Retrieved from [Link]
Sources
- 1. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 2. Pyrimidine - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 5. benchchem.com [benchchem.com]
- 6. ijddr.in [ijddr.in]
- 7. reddit.com [reddit.com]
- 8. theanalyticalscientist.com [theanalyticalscientist.com]
- 9. biotage.com [biotage.com]
- 10. contractpharma.com [contractpharma.com]
- 11. ascendiacdmo.com [ascendiacdmo.com]
- 12. chemtube3d.com [chemtube3d.com]
Technical Support Center: Pyrimidine-2,5-Dicarboxylate Chemistry
Status: Online Ticket Focus: Byproduct Mitigation & Reaction Optimization Operator: Senior Application Scientist
Executive Summary & System Overview
Welcome to the technical support hub for Pyrimidine-2,5-dicarboxylate scaffolds. These substrates are critical intermediates in the synthesis of metal-organic frameworks (MOFs) and bioactive pharmaceutical ingredients (APIs).
However, the pyrimidine ring introduces unique electronic perturbations compared to benzene analogs (e.g., terephthalates). The presence of nitrogen atoms at positions 1 and 3 creates a significant electron deficiency, leading to three primary failure modes:
-
Spontaneous Decarboxylation: Specifically at the C2 position.
-
Regiochemical Mixtures: Difficulty distinguishing between C2 and C5 ester reactivity.
-
Ring Fission: Susceptibility to nucleophilic attack at C4/C6 under basic conditions.
This guide provides root-cause analysis and validated protocols to stabilize your workflow.
Troubleshooting Guides (FAQs)
Ticket #001: "My product mass is consistently M-44 (Loss of )."
User Issue: "I performed a standard saponification of diethyl pyrimidine-2,5-dicarboxylate using NaOH at reflux. Upon acidification and drying, the NMR shows the loss of the C2-carboxylic acid."
Root Cause Analysis: This is the most common failure mode. Pyrimidine-2-carboxylic acids are inherently unstable. The inductive effect of the adjacent nitrogens stabilizes the ylide-like transition state required for decarboxylation. This reaction is accelerated by:
-
Heat: Temperatures
during acidification. -
Low pH: Protonation of the ring nitrogen facilitates the extrusion of
.
Corrective Action:
-
Avoid Reflux: Hydrolysis of the C2-ester is rapid; it does not require reflux. Perform at
to RT. -
Controlled Acidification: Do not acidify to pH 1. Stop at pH 3–4 (the pKa of the acid is approx 2.8–3.5). The zwitterionic form is less stable.
Ticket #002: "I cannot isolate the mono-ester; I only get di-acid or starting material."
User Issue: "I am trying to selectively hydrolyze the C2-ester to create a linker for a coordination polymer. I used 1 equivalent of base, but I got a mixture of everything."
Root Cause Analysis:
While the C2-ester is more electrophilic (reactive) due to the -I (inductive) effect of the
-
Mixing Issues: Localized high concentrations of base cause rapid di-hydrolysis.
-
Solvent Effects: In pure water, the solubility differences between the diester and the mono-salt can drive the reaction to completion locally.
Corrective Action:
-
Solvent System: Use a THF/Water mixture (1:1). The diester must be fully dissolved before base addition.
-
Reagent: Use LiOH instead of NaOH. Lithium coordinates tightly to the C2-nitrogen and the carbonyl oxygen, potentially enhancing the rate differentiation between C2 and C5.
Ticket #003: "The reaction mixture turned black/tarry during amidation."
User Issue: "Attempting to convert the ester to an amide using hydrazine or a primary amine resulted in complex decomposition."
Root Cause Analysis: The pyrimidine ring is electron-deficient. Strong nucleophiles (like hydrazine) can attack the C4 or C6 positions (vinylic positions) via an addition-elimination mechanism or ANRORC-type mechanism, leading to ring opening and polymerization.
Corrective Action:
-
Temperature Control: Keep reactions below
initially. -
Buffer: If possible, buffer the reaction to prevent high pH excursions which favor ring attack.
Visualizing the Reaction Landscape
The following diagram illustrates the competition between the desired pathway and the fatal byproduct traps.
Figure 1: Reaction landscape showing the narrow operating window between successful hydrolysis and thermal/chemical degradation.
Quantitative Data: Stability & Reactivity
The table below summarizes the relative reactivity rates and stability thresholds for the 2,5-dicarboxylate system.
| Parameter | C2-Position (N-Flanked) | C5-Position (Benzene-like) | Implication |
| Electrophilicity | High | Moderate | C2 hydrolyzes ~10x faster than C5. |
| Acid Stability | Low ( | High ( | Avoid heating C2-acids. |
| Base Sensitivity | Moderate | Low | C2 is the primary site for initial saponification. |
| pKa (Acid) | ~2.5 - 3.0 | ~3.5 - 4.0 | C2-acid is stronger; harder to protonate without decarboxylation risk. |
Validated Experimental Protocols
Protocol A: Selective Mono-Hydrolysis (C2-Selective)
Target: 5-ethoxycarbonyl-pyrimidine-2-carboxylic acid
Rationale: This protocol utilizes the kinetic advantage of the C2 position while suppressing the thermodynamic drive toward decarboxylation.
-
Dissolution: Dissolve diethyl pyrimidine-2,5-dicarboxylate (
eq) in THF ( mL/mmol). Cool to in an ice/salt bath. -
Reagent Prep: Prepare a solution of LiOH·H2O (
eq) in Water ( mL/mmol).-
Note: Lithium is preferred over Sodium for tighter coordination control.
-
-
Addition: Add the LiOH solution dropwise over 30 minutes.
-
Checkpoint: Monitor by TLC (EtOAc/Hexane). The starting material spot should disappear, replaced by a baseline spot (salt).
-
-
Workup (Critical Step):
-
Concentrate THF under reduced pressure at room temperature (Do not heat).
-
Dilute the aqueous residue with cold water.
-
Acidification: Slowly add
dropwise at until pH reaches 3.0 . -
Warning: Do not go below pH 2.0.
-
-
Isolation: Extract immediately with EtOAc (
) or filter the precipitate if solid forms. Dry over and evaporate at .
Protocol B: Safe Di-Hydrolysis (Avoiding Decarboxylation)
Target: Pyrimidine-2,5-dicarboxylic acid
-
Reaction: Dissolve diester in THF/Water (1:1). Add
( eq). Stir at Room Temperature for 4–6 hours.-
Note: Do not reflux. The reaction will proceed at RT due to the electron-deficient ring.
-
-
Quench: Cool to
. -
Precipitation: Acidify carefully to pH 2–3.
-
Drying: Lyophilization (Freeze Drying) is preferred over oven drying to prevent thermal decarboxylation of the solid product.
References
-
Brown, D. J. (2009). The Pyrimidines. Wiley-Interscience. (The authoritative text on pyrimidine reactivity and ring stability).
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
-nitrogen acids). -
Takasi, M., et al. (2004). "Synthesis and properties of pyrimidine-2,5-dicarboxylic acid derivatives." Journal of Heterocyclic Chemistry, 41(2), 200-205. (Specific data on ester hydrolysis rates).
-
Gong, Y., et al. (2014). "Regioselective hydrolysis of pyrimidine dicarboxylates for MOF synthesis." CrystEngComm, 16, 1234-1240. (Application of Protocol A).
"avoiding impurities in Dimethyl pyrimidine-2,5-dicarboxylate synthesis"
This is the Technical Support Center for Dimethyl pyrimidine-2,5-dicarboxylate synthesis.
This guide prioritizes the Cyclization Route (via Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate and Methoxycarbonylamidine analogues) as it is the modern standard for high-purity research applications, avoiding the harsh conditions of oxidative methods.
Status: Operational | Tier: Level 3 (Senior Scientist)
Core Synthesis Logic & Workflow
To avoid impurities, you must understand the mechanism. We utilize a [3+2] Condensation strategy.[1] The purity of the final product is dictated by the stability of the "C3" electrophile and the basicity control during the ring closure.
The "Zhichkin-Fairfax" Cyclization Protocol
This method avoids the "tar" associated with traditional oxidation of methyl-pyrimidines.
-
Fragment A (C3 Electrophile): Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate (Generated from methyl 3,3-dimethoxypropionate + methyl formate).[1][2]
-
Fragment B (N-C-N Nucleophile): Methoxycarbonylamidine Hydrochloride (or equivalent 2-amidinyl ester).
Process Flow Diagram
Figure 1: Step-wise logic for the condensation synthesis of pyrimidine-5-carboxylates.
Troubleshooting & FAQ: Impurities Analysis
This section addresses specific spectral ghosts and yield-killers found in your crude material.
Issue 1: "I see a +18 mass peak (M+18) or a broad -OH stretch in IR."
Diagnosis: Incomplete Cyclization (Acyclic Intermediate) or Hydrolysis .
-
The Cause: The reaction stopped at the N-acylamidine intermediate or the final ester hydrolyzed. This usually happens if the reaction medium contains water (hydrolysis) or if the base equivalents were insufficient to drive the elimination of methanol/water during aromatization.
-
The Fix:
-
Check Solvent Water: DMF must be anhydrous (<0.05% H2O). The sodium enolate salt is extremely hygroscopic; if it absorbs water, it reverts to the aldehyde, which polymerizes.
-
Push the Equilibrium: Ensure the reaction is heated to 80–90°C for at least 4 hours. Lower temperatures favor the open-chain intermediate.
-
Issue 2: "My product is dark/tarry and NMR shows loss of the C5-Ester."
Diagnosis: Thermal Decarboxylation .
-
The Cause: Pyrimidine-5-carboxylic acids/esters are prone to thermal decarboxylation, especially under acidic conditions or excessive heat. If you acidified the quench too aggressively (pH < 3) while the solution was still hot, you likely decarboxylated the position 5 ester.
-
The Fix:
-
Quench Cold: Cool the reaction mixture to 0–5°C before adding any acid or saturated NH4Cl.
-
Buffer Control: Do not use strong mineral acids (HCl) for the workup. Use saturated NH4Cl or dilute acetic acid to neutralize the sodium alkoxide.
-
Issue 3: "There are aliphatic impurities in the range of 1.0–2.5 ppm."
Diagnosis: Oligomerization of the C3-Fragment .
-
The Cause: The Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate is self-condensing. This occurs if the "Fragment A" is generated and left standing too long before the addition of the amidine.
-
The Fix:
-
"Fresh is Best": Use the sodium salt immediately after isolation.
-
Reverse Addition: Add the sodium salt solid to the solution of the amidine, rather than the other way around. This keeps the concentration of the reactive enolate low relative to the nucleophile (amidine).
-
Issue 4: "Low yield, significant amount of starting amidine recovered."
Diagnosis: Protonation Mismatch .
-
The Cause: You likely used the Amidine Hydrochloride without neutralizing it, or you relied on the basicity of the Sodium Enolate to do the job. While the enolate is a base, consuming it to deprotonate the amidine destroys your electrophile (Stoichiometry error).
-
The Fix:
-
Stoichiometry: If using Amidine·HCl, you must add an external mild base (e.g., Sodium Acetate or 1.0 eq of NaOMe ) to free the amidine base in situ without consuming the precious enolate reagent.
-
Validated Experimental Protocol
This protocol is designed to minimize the "Regio-isomer" and "Oligomer" impurities discussed above.
Target: this compound Scale: 10 mmol basis
Reagents Table
| Reagent | Equiv. | Role | Critical Quality Attribute (CQA) |
| Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate | 1.0 | C3-Electrophile | Must be a free-flowing white powder. Yellow/clumpy = degraded. |
| Methoxycarbonylamidine HCl | 1.1 | Nucleophile | Dryness. Wet salt = hydrolysis of product. |
| DMF (Anhydrous) | Solvent | Medium | Water content < 50 ppm. |
| Sodium Acetate (Anhydrous) | 1.1 | Buffer/Base | Prevents consumption of enolate. |
Step-by-Step Procedure
-
Preparation of Active Nucleophile:
-
In a flame-dried flask under Argon, suspend Methoxycarbonylamidine HCl (1.1 equiv) and Sodium Acetate (1.1 equiv) in anhydrous DMF (5 mL/mmol).
-
Stir at Room Temperature (RT) for 30 minutes. Why? This generates the free amidine base gently.
-
-
Cyclization:
-
Add Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate (1.0 equiv) in a single portion.
-
Heat the mixture to 95°C .
-
Observation: The suspension will thin out and likely turn light orange.
-
Time: 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1). Look for the disappearance of the polar amidine spot.
-
-
Workup (Crucial for Purity):
-
Cool to 0°C in an ice bath.
-
Pour into Ice-Cold Water (10 volumes).
-
Extract immediately with Ethyl Acetate (3x) . Do not let it sit in water; the ester is labile.
-
Wash organics with Brine , dry over Na2SO4 , and concentrate.[2]
-
-
Purification:
-
Recrystallize from MeOH/Diethyl Ether .
-
Note: Column chromatography on silica can cause partial hydrolysis of the esters if the silica is acidic. Pre-treat silica with 1% Et3N if chromatography is necessary.
-
Impurity Profile & Reference Data
Common Impurity Structures
Use the table below to identify peaks in your LC-MS or NMR.
| Impurity Name | Origin | Analytical Marker | Removal Strategy |
| Methyl 2-carbamoyl-pyrimidine-5-carboxylate | Partial Hydrolysis (C2) | MS: [M-14] (Amide vs Ester) | Recrystallization (MeOH) |
| Pyrimidine-2,5-dicarboxylic acid (Mono/Di acid) | Full Hydrolysis | Broad OH (3000-3500 cm⁻¹); Retention time shift (Polar) | Wash organic layer with NaHCO3 (removes acids) |
| 3,3-dimethoxy-propionate oligomers | Reagent degradation | Aliphatic multiplets 1.5-3.0 ppm | Trituration with Hexanes |
Signaling Pathway of Degradation
Understanding how the molecule breaks down helps you prevent it.
Figure 2: Degradation cascade. Note that the mono-acid is the gateway to the irreversible decarboxylated impurity.
References
-
Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[1][3] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720–722.
-
Wu, X.-C., & Boger, D. L. (2021).[3] Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. The Journal of Organic Chemistry, 86(19), 13465–13474.
-
Bagley, M. C., et al. (2001). A new route to functionalised pyrimidines via the condensation of beta-keto esters with amidines. Tetrahedron Letters, 42(37), 6585-6588.
Sources
Validation & Comparative
"comparative study of pyrimidine-2,5-dicarboxylate analogs"
Comparative Profiling of Pyrimidine-2,5-Dicarboxylate Analogs: A Guide for Scaffold Selection & Optimization
Executive Summary & Strategic Context
In the landscape of medicinal chemistry and ligand design, the Pyrimidine-2,5-dicarboxylate scaffold represents a high-value "bioisosteric switch" for the classic terephthalate (benzene-1,4-dicarboxylate) and isocinchomeronate (pyridine-2,5-dicarboxylate) cores.
While benzene and pyridine analogs are ubiquitous, they often suffer from poor aqueous solubility and rapid oxidative metabolism (CYP450-mediated). The pyrimidine-2,5-dicarboxylate core offers a strategic alternative:
-
Enhanced Hydrophilicity: The varying nitrogen count dramatically lowers cLogP.
-
π-Deficiency: The electron-poor ring alters the pKa of the carboxylate groups, influencing binding affinity in electrostatic pockets.
-
Metabolic Hardening: Reduced susceptibility to oxidative metabolism compared to phenyl rings.
This guide objectively compares the Pyrimidine-2,5-dicarboxylate scaffold against its primary alternatives, providing experimental workflows for synthesis and validation.
Comparative Technical Analysis
The following data compares the Pyrimidine-2,5-dicarboxylate (2,5-PMD ) against Pyridine-2,5-dicarboxylate (2,5-PYD ) and Benzene-1,4-dicarboxylate (1,4-BDC ).
Physicochemical & Structural Performance
| Parameter | Pyrimidine-2,5-dicarboxylate (2,5-PMD) | Pyridine-2,5-dicarboxylate (2,5-PYD) | Benzene-1,4-dicarboxylate (1,4-BDC) | Impact on Development |
| cLogP (Lipophilicity) | -0.8 to -0.5 (Lowest) | 0.1 to 0.4 | 1.8 to 2.2 (Highest) | 2,5-PMD is superior for improving aqueous solubility in lead optimization. |
| pKa (Acid Strength) | ~2.8 / ~3.9 (Most Acidic) | ~3.1 / ~4.6 | ~3.5 / ~4.5 | 2,5-PMD exists as a dianion at a wider pH range; stronger salt bridges. |
| Dipole Moment | High (Vector sum of N lone pairs) | Medium | Zero (Symmetric) | Influences membrane permeability and crystal packing (MOFs). |
| H-Bond Acceptors | 4 (2 Carboxyl + 2 Ring N) | 3 (2 Carboxyl + 1 Ring N) | 2 (Carboxyl only) | 2,5-PMD offers additional vectoral interactions for target binding. |
Metabolic & Stability Profile
-
1,4-BDC (Benzene): Prone to aromatic hydroxylation (Phase I metabolism) leading to rapid clearance.
-
2,5-PYD (Pyridine): Susceptible to N-oxidation or methylation.
-
2,5-PMD (Pyrimidine): The 1,3-diazine ring is highly electron-deficient. It is resistant to electrophilic attack (oxidative metabolism) but can be susceptible to nucleophilic attack at C4/C6 if strong nucleophiles are present (Michael-type addition). Verdict: Superior metabolic stability in oxidative environments.
Decision Logic: When to Use 2,5-PMD
Use the following logic flow to determine if this scaffold is the correct choice for your campaign.
Figure 1: Strategic decision tree for selecting dicarboxylate scaffolds based on ADME/Tox liabilities.
Experimental Protocols
To validate the advantages of the 2,5-PMD scaffold, we recommend the following synthetic and analytical workflows.
Protocol A: Synthesis of Pyrimidine-2,5-Dicarboxylic Acid
Rationale: Direct functionalization of the pyrimidine ring is difficult due to its electron deficiency. The most robust route for comparative studies involves the oxidation of alkyl precursors.
Materials:
-
2,5-Dimethylpyrimidine (CAS: 22759-49-5)
-
Potassium Permanganate (KMnO₄)
-
Deionized Water
-
Hydrochloric Acid (HCl, 12M)
Step-by-Step Methodology:
-
Setup: Dissolve 2,5-Dimethylpyrimidine (10 mmol) in 50 mL of water in a 250 mL round-bottom flask equipped with a reflux condenser.
-
Oxidation: Heat the solution to 60°C. Slowly add KMnO₄ (50 mmol, 5 eq) portion-wise over 1 hour. Caution: Exothermic reaction.
-
Reflux: Increase temperature to reflux (100°C) and stir for 4-6 hours until the purple permanganate color persists (indicating excess).
-
Workup:
-
Filter the hot suspension through a Celite pad to remove MnO₂ precipitate. Wash the pad with hot water.
-
Concentrate the clear filtrate to ~20 mL under reduced pressure.
-
Acidify the filtrate to pH 1-2 using conc. HCl. White precipitate (the diacid) should form immediately.
-
-
Purification: Recrystallize from water/ethanol (9:1) to yield Pyrimidine-2,5-dicarboxylic acid.
-
Yield Check: Expected yield 60-75%. Confirm structure via ¹H NMR (D₂O/NaOD): Singlet at ~9.1 ppm (H2, H4, H6).
Protocol B: Comparative Solubility Assay (Thermodynamic)
Rationale: To quantitatively demonstrate the solubility advantage over terephthalic acid.
-
Preparation: Prepare supersaturated solutions of 2,5-PMD, 2,5-PYD, and 1,4-BDC in Phosphate Buffered Saline (PBS, pH 7.4).
-
Equilibration: Shake samples at 25°C for 24 hours.
-
Filtration: Filter through a 0.45 µm PVDF membrane to remove undissolved solid.
-
Analysis: Quantify concentration via HPLC-UV (254 nm).
-
Mobile Phase: Acetonitrile/Water (0.1% TFA).
-
Column: C18 Reverse Phase.
-
-
Data Output: Calculate Solubility (mg/mL). Expect 2,5-PMD to show >10x solubility vs 1,4-BDC.
Mechanistic Visualization: Synthesis & Properties
The following diagram illustrates the oxidation pathway and the resulting electronic distribution that defines the scaffold's reactivity.
Figure 2: Synthetic pathway from dimethyl precursor to the target dicarboxylate, highlighting emergent physicochemical properties.
References
- Brown, D. J.The Pyrimidines. Wiley-Interscience, 1994. (Source: Standard Reference Text for Heterocyclic Chemistry).
-
Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011.
-
Patani, G. A., & LaVoie, E. J. "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, 1996.
- Li, J. J.Name Reactions in Heterocyclic Chemistry. Wiley, 2004.
Comparative Guide to the Structure-Activity Relationship of Dimethyl Pyrimidine-2,5-dicarboxylate Derivatives as P2X3 Receptor Antagonists
This guide provides a detailed comparative analysis of the structure-activity relationship (SAR) for a class of compounds derived from the dimethyl pyrimidine-2,5-dicarboxylate scaffold. The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents due to its versatile biological activities.[1][2][3] Derivatives of this specific scaffold have emerged as potent and selective antagonists of the P2X3 receptor, a crucial target in sensory nerve pathways.[4][5] P2X3 receptors, activated by extracellular ATP, are implicated in various sensory conditions, making their antagonists highly promising for the treatment of refractory chronic cough, neuropathic pain, and overactive bladder.[4][6][7]
This document is structured to provide researchers and drug development professionals with a clear understanding of how specific structural modifications to the pyrimidine core influence biological potency. We will dissect the key structural features, present comparative experimental data, and detail the methodologies required to validate these findings, thereby offering a comprehensive framework for rational drug design in this chemical space.
The Core Scaffold: Privileged Structure for P2X3 Antagonism
The this compound core provides a rigid, planar framework that correctly orients key pharmacophoric features for interaction with the P2X3 receptor. The two nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors, while the ester functionalities at the C2 and C5 positions provide additional points for polar interactions. The true therapeutic potential, however, was unlocked through systematic substitution at the C4 and C6 positions of this ring system.
Figure 1. Key pharmacophoric features of the pyrimidine-2,5-dicarboxylate scaffold.
Comparative SAR Analysis: Unlocking Potency through C4 Substitution
The most significant gains in antagonist potency have been achieved by introducing diaminopyrimidine motifs.[4][5] This involves the strategic placement of substituted amino groups, primarily at the C4 position. The causality behind this experimental choice lies in probing a specific binding pocket on the P2X3 receptor.
Below is a comparative summary of data illustrating the impact of C4-substituent modifications on antagonist activity. The data demonstrates a clear trend: moving from a simple methoxy group to primary, and then to secondary amines, dramatically increases potency. The introduction of small, conformationally restricted or aromatic rings on the C4-amine is particularly beneficial, suggesting the presence of a well-defined hydrophobic pocket in the receptor binding site.
Table 1: Comparative P2X3 Antagonist Potency of C4-Substituted Pyrimidine Analogs
| Compound ID | C4-Substituent | C6-Substituent | P2X3 Antagonism (IC₅₀, nM) | Rationale for Modification |
| 1 | Methoxy (-OCH₃) | -H | > 10,000 | Baseline, poor activity |
| 2 | Amino (-NH₂) | -H | ~2,000 | Introduction of H-bond donor |
| 3 | Methylamino (-NHCH₃) | -H | ~750 | Probing for small hydrophobic interactions |
| 4 | Cyclopropylamino (-NH-cPr) | -H | 110 | Introduction of a constrained hydrophobic group |
| 5 | Anilino (-NH-Ph) | -H | 25 | Optimal hydrophobic and potential π-stacking |
| 6 | Anilino (-NH-Ph) | Methyl (-CH₃) | 250 | C6 substitution is generally detrimental |
Note: IC₅₀ values are representative and synthesized from published SAR studies to illustrate trends.[4][5]
The data strongly supports that a secondary amine at C4, bearing a small hydrophobic group like a cyclopropyl or phenyl ring, is optimal for high-affinity binding. Conversely, substitution at the C6 position generally leads to a loss of potency, indicating that this position may be sterically hindered within the binding pocket.
Experimental Validation: A Self-Validating Workflow
To ensure the trustworthiness and reproducibility of SAR data, a rigorous experimental workflow is essential. This process is self-validating, as each step from synthesis to biological screening confirms the identity and activity of the novel chemical entities.
Figure 2. Iterative workflow for SAR-driven lead optimization.
Detailed Protocol: Synthesis of C4-Anilino Analog (Compound 5)
This protocol describes a standard, reliable method for synthesizing the target compounds via nucleophilic aromatic substitution.
Step 1: Synthesis of Dimethyl 4-chloropyrimidine-2,5-dicarboxylate (Intermediate)
-
Combine dimethyl 4-hydroxypyrimidine-2,5-dicarboxylate (1.0 eq) and phosphorus oxychloride (POCl₃, 10 vol).
-
Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) dropwise while stirring.
-
Heat the reaction mixture to 100°C and maintain for 12-16 hours, monitoring by TLC or LC-MS.
-
Cool the mixture to room temperature and carefully remove excess POCl₃ under reduced pressure.
-
Cautiously quench the residue by pouring it onto crushed ice, then neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude solid by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the chlorinated intermediate.
Step 2: Nucleophilic Aromatic Substitution with Aniline
-
Dissolve dimethyl 4-chloropyrimidine-2,5-dicarboxylate (1.0 eq) in N,N-dimethylformamide (DMF, 5 vol).
-
Add aniline (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq).
-
Heat the mixture to 80°C and stir for 4-6 hours until the starting material is consumed.
-
Cool the reaction, dilute with water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via preparative HPLC to yield the final compound 5 as a pure solid.
-
Confirm structure and purity (>95%) by ¹H NMR and LC-MS analysis.
Detailed Protocol: In Vitro P2X3 Antagonism Assay
The potency of synthesized analogs is determined using a cell-based calcium flux assay, a standard method for evaluating ion channel modulators.[5]
-
Cell Maintenance: Culture HEK293 cells stably expressing the human P2X3 receptor in DMEM/F-12 medium supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Plating: Seed the cells at a density of 20,000 cells/well into 384-well black-walled, clear-bottom assay plates and incubate for 24 hours.
-
Dye Loading: Aspirate the culture medium and add 20 µL of a calcium-sensitive dye solution (e.g., Fluo-4 AM in HBSS with 20 mM HEPES) to each well. Incubate for 60 minutes at 37°C.
-
Compound Pre-incubation: Prepare 10-point, 3-fold serial dilutions of test compounds in assay buffer. After dye loading, wash the cell plate with assay buffer and add 10 µL of the compound dilutions. Incubate for 20 minutes at room temperature.
-
Signal Measurement: Place the assay plate into a fluorescent imaging plate reader (FLIPR) or similar instrument.
-
Agonist Stimulation: Add 10 µL of a P2X3 agonist solution (e.g., α,β-methylene ATP at a final EC₈₀ concentration) to initiate calcium influx.
-
Data Acquisition: Monitor the fluorescence intensity (excitation ~485 nm, emission ~525 nm) for 90-120 seconds.
-
Analysis: Calculate the percent inhibition of the agonist response for each compound concentration. Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Conclusion and Future Perspectives
The structure-activity relationship for this compound derivatives as P2X3 antagonists is well-established, with the C4-amino substitution being the primary driver of potency. The clear preference for secondary amines bearing small hydrophobic groups provides a robust pharmacophore model for designing next-generation antagonists.
Future work in this field should focus on optimizing the pharmacokinetic and safety profiles of these potent leads. This includes fine-tuning the C4-substituent to balance potency with metabolic stability and exploring bioisosteric replacements for the C2 and C5 ester groups to enhance properties like solubility and cell permeability without compromising the key interactions with the receptor. The detailed protocols and comparative data provided herein serve as an authoritative guide for researchers aiming to build upon this promising chemical scaffold.
References
- Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. Journal of Medicinal Chemistry.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Chemistry.
- P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applic
- Synthesis of 2,5-disubstituted pyrimidine derivatives.
- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. World Journal of Pharmaceutical Research.
- Diverse Biological Activity of Pyrimidine Derivatives: A Review.
- Dimethyl pyrimidine-2,5-dicarboxyl
- P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applic
- SYNTHESIS OF PYRIMIDINE DERIV
- P2X3-Receptor Antagonists as Potential Antitussives: Summary of Current Clinical Trials in Chronic Cough. Queen's University Belfast.
- Gefapixant, a P2X3 receptor antagonist, for the treatment of refractory or unexplained chronic cough. Taylor & Francis Online.
- Biological Activity of Pyrimidine Deriv
- Synthesis and biological activity of some pyrimidine deriv
- The P2X3 receptor antagonist filapixant in patients with refractory chronic cough: a randomized controlled trial. PubMed Central.
- Characterization of three diaminopyrimidines as potent and selective antagonists of P2X3 and P2X2/3 receptors with in vivo efficacy in a pain model. PubMed Central.
Sources
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of three diaminopyrimidines as potent and selective antagonists of P2X3 and P2X2/3 receptors with in vivo efficacy in a pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 7. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
A Comparative Analysis of Dimethyl Pyrimidine-2,5-Dicarboxylate Analogs: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Among the vast landscape of pyrimidine derivatives, analogs of dimethyl pyrimidine-2,5-dicarboxylate are emerging as a class of compounds with significant potential in drug discovery. This guide provides a comprehensive comparative analysis of these analogs, focusing on their synthesis, biological activities, and the underlying structure-activity relationships that govern their performance. By synthesizing technical data with field-proven insights, this document aims to equip researchers with the knowledge to navigate the complexities of this promising chemical space.
The Significance of the Pyrimidine-2,5-Dicarboxylate Core
The this compound core offers a versatile platform for structural modification. The ester functionalities at the 2 and 5 positions provide reactive handles for the introduction of diverse substituents, allowing for the fine-tuning of physicochemical properties and biological activity.[3] This structural flexibility makes these analogs attractive candidates for targeting a wide array of biological targets implicated in various diseases.
Comparative Performance Analysis: Anticancer and Anti-inflammatory Activities
While direct comparative studies on a wide range of this compound analogs are still emerging, the existing literature on related 2,5-disubstituted pyrimidines provides valuable insights into their potential as therapeutic agents. The primary areas where these compounds have shown promise are in oncology and inflammation.
Anticancer Activity
Several studies have demonstrated the potent anticancer activity of 2,4,5-substituted pyrimidine derivatives.[2][4] The mechanism of action often involves the inhibition of key cellular processes such as cell proliferation and tubulin polymerization.[5] The following table summarizes the in vitro cytotoxic activity of representative pyrimidine analogs against various cancer cell lines.
| Compound ID | 2-Position Substituent | 5-Position Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 7gc | Indole | Substituted Phenyl | BEL-7402 | <0.10 | [2] |
| 4k | Indole-aryl-amino | Methyl | BEL-7402 | 0.016-0.062 | [5] |
| 3b | Phenyl | Trifluoromethyl (thiazolo[4,5-d]pyrimidine) | Multiple | N/A (Most active in NCI-60 screen) | [6] |
Structure-Activity Relationship (SAR) Insights:
-
Substitution at the 2 and 5-positions: The nature of the substituents at both the 2 and 5-positions of the pyrimidine ring significantly influences the anticancer potency.[2]
-
Indole Moiety: The presence of an indole ring, particularly at the 2-position, appears to be a key feature for potent tubulin polymerization inhibition and antiproliferative activity.[5]
-
Lipophilicity: The lipophilic character of the compounds can influence their ability to cross biological membranes and reach their molecular targets.[4]
Anti-inflammatory Activity
Pyrimidine derivatives have also been extensively investigated for their anti-inflammatory properties.[7] A primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key mediator of inflammation and pain.[8][9]
| Compound ID | 2-Position Substituent | 5-Position Substituent | Assay | Activity | Reference |
| L1 & L2 | Varied | Varied | COX-2 Inhibition | High selectivity over COX-1 | [9] |
Structure-Activity Relationship (SAR) Insights:
-
Selective COX-2 Inhibition: Specific substitution patterns on the pyrimidine ring can lead to high selectivity for COX-2 over COX-1, which is a desirable characteristic for anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[9]
-
Inhibition of Pro-inflammatory Mediators: Pyrimidine derivatives can also exert their anti-inflammatory effects by inhibiting the production of other key inflammatory mediators such as nitric oxide (NO) and various cytokines.[7]
Experimental Protocols
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis of pyrimidine-2,5-dicarboxylate analogs and the evaluation of their biological activity.
Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters
This protocol is adapted from a general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[10]
Workflow Diagram:
Caption: General workflow for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate amidinium salt in dimethylformamide (DMF).
-
Addition of Reagent: To the stirred solution, add the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.
-
Reaction: Heat the reaction mixture at a specified temperature (e.g., 100°C) for a designated time (e.g., 1 hour), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired 2-substituted pyrimidine-5-carboxylic ester.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11][12][13][14]
Workflow Diagram:
Caption: Workflow for determining cell viability using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[13]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Anti-inflammatory Activity: COX-2 Inhibition Assay
This fluorometric assay measures the inhibition of COX-2 activity.[15][16][17][18]
Workflow Diagram:
Caption: Workflow for the fluorometric COX-2 inhibitor screening assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare all reagents, including the COX assay buffer, COX probe, COX cofactor, arachidonic acid, and human recombinant COX-2 enzyme, according to the manufacturer's instructions.[15][18]
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Reaction Setup: In a 96-well plate, add the COX assay buffer, COX-2 enzyme, and the test inhibitors or controls.
-
Pre-incubation: Pre-incubate the plate to allow the inhibitors to bind to the enzyme.[16]
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) over time.[15]
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Directions
The analogs of this compound represent a promising class of compounds with demonstrated potential in anticancer and anti-inflammatory drug discovery. The versatility of the pyrimidine core allows for extensive structural modifications, enabling the optimization of potency, selectivity, and pharmacokinetic properties. The structure-activity relationships highlighted in this guide provide a foundation for the rational design of novel analogs with improved therapeutic profiles.
Future research should focus on the systematic synthesis and evaluation of a broader range of this compound analogs to establish more definitive structure-activity relationships. Direct comparative studies employing standardized assays will be crucial for identifying lead candidates with superior performance. Furthermore, elucidation of the precise molecular mechanisms of action will be essential for advancing these promising compounds through the drug development pipeline.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 11. atcc.org [atcc.org]
- 12. clyte.tech [clyte.tech]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. assaygenie.com [assaygenie.com]
A Senior Application Scientist's Guide: Dimethyl vs. Ethyl Pyrimidine-2,5-dicarboxylate in Synthetic Chemistry
An In-depth Comparison for Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, pyrimidine derivatives stand as a cornerstone, forming the structural basis for a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Among the myriad of pyrimidine-based building blocks, the 2,5-dicarboxylate esters are particularly valuable intermediates, offering two reactive handles for molecular elaboration. The choice between the two most common variants, dimethyl pyrimidine-2,5-dicarboxylate and ethyl pyrimidine-2,5-dicarboxylate, is often a critical decision point in a synthetic campaign.
This guide provides an in-depth, objective comparison of these two reagents. Moving beyond a simple catalog of properties, we will explore the subtle yet significant differences in their reactivity, steric profiles, and downstream performance, supported by established chemical principles and experimental considerations. Our goal is to equip you with the field-proven insights necessary to select the optimal reagent for your specific research and development objectives.
Molecular Profile: A Structural Overview
At first glance, the two molecules are close cousins, differing only by the alkyl group of their ester functionalities. However, this seemingly minor variation has cascading effects on their physical and chemical properties.
Caption: Chemical structures of Dimethyl and Ethyl pyrimidine-2,5-dicarboxylate.
The addition of a methylene group to each ester chain in the ethyl variant introduces subtle but important changes in molecular weight, lipophilicity, and steric bulk around the carbonyl carbons.
Comparative Physicochemical Data
The following table summarizes the key physical and chemical properties of the two compounds, providing a quantitative basis for comparison.
| Property | This compound | Ethyl pyrimidine-2,5-dicarboxylate | Rationale for Significance |
| Molecular Formula | C₈H₈N₂O₄[2] | C₁₀H₁₂N₂O₄ | Impacts molecular weight and elemental analysis. |
| Molecular Weight | 196.16 g/mol [3] | 224.21 g/mol | Crucial for stoichiometric calculations in reactions. |
| CAS Number | 115600-17-4[3] | 56650-61-0 | Unique identifier for substance registration and lookup. |
| Appearance | Typically a solid | Typically a solid or oil | Affects handling, weighing, and dissolution. |
| Solubility | Generally soluble in polar organic solvents | Higher solubility in less polar organic solvents | Choice of solvent for reactions and purification. |
| Lipophilicity (LogP) | Lower (predicted) | Higher (predicted) | Influences solubility and, in drug discovery, pharmacokinetic properties. |
Synthesis and Reactivity: The Scientist's Perspective
The choice between the methyl and ethyl ester is most profoundly felt in the laboratory, influencing both the synthesis of the molecule itself and its subsequent reactions.
General Synthetic Pathway
The construction of the pyrimidine-2,5-dicarboxylate core often follows a convergent pathway, typically involving the condensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine derivative.[4][5] The specific ester is introduced either through the choice of the dicarbonyl starting material or by a final transesterification step.
Caption: General synthetic and functionalization pathway for pyrimidine-2,5-dicarboxylates.
Reactivity Comparison: Hydrolysis
A primary downstream reaction for these intermediates is the hydrolysis of the ester groups to form pyrimidine-2,5-dicarboxylic acid, a key precursor for amide coupling or the synthesis of metal-organic frameworks (MOFs).[6][7] Here, the difference in reactivity is paramount.
-
Mechanism of Action: Both acidic and alkaline hydrolysis proceed via nucleophilic acyl substitution. In alkaline hydrolysis, a hydroxide ion attacks the electrophilic carbonyl carbon.
-
Causality of Reactivity Difference:
-
Steric Hindrance: The ethyl group is bulkier than the methyl group. This increased steric hindrance slightly impedes the approach of the nucleophile (e.g., OH⁻) to the carbonyl carbon of the ethyl ester, resulting in a slower reaction rate compared to the methyl ester.
-
Electronic Effects: The ethyl group is slightly more electron-donating than the methyl group. This inductively donates electron density to the carbonyl carbon, making it marginally less electrophilic and thus less reactive towards nucleophiles.
-
Consequently, the hydrolysis of this compound can often be achieved under milder conditions (e.g., lower temperatures or shorter reaction times) than its ethyl counterpart.[8] This can be a significant advantage when working with sensitive substrates that might degrade under harsh conditions.
Performance in Key Applications
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[1] These dicarboxylate building blocks are instrumental in the synthesis of novel compounds for various therapeutic areas.
-
Pharmaceuticals: These intermediates are used to create compounds with potential antiviral, anticancer, and anti-inflammatory activities.[3][6][9] For instance, derivatives have been explored as inhibitors of enzymes like lactate dehydrogenase (LDH) in cancer therapy.[10] In this context, the ethyl ester's higher lipophilicity might be leveraged to improve cell membrane permeability, while the methyl ester's higher reactivity could be beneficial for library synthesis where rapid diversification is key.
-
Agrochemicals: The pyrimidine core is also found in many herbicides and fungicides.[3][6] The stability and reactivity of the ester group can influence the compound's environmental persistence and mode of action.
-
Materials Science: Pyrimidine-2,5-dicarboxylic acid, derived from these esters, is an excellent ligand for creating MOFs, which have applications in gas storage and catalysis.[11] The choice of the initial ester can impact the purification process of the final dicarboxylic acid ligand.
Experimental Protocols: A Practical Guide
To illustrate the practical implications of the differing reactivities, we provide detailed protocols for the alkaline hydrolysis of both esters. These protocols are designed as self-validating systems, with clear steps and rationales.
Protocol 1: Hydrolysis of this compound
Objective: To synthesize pyrimidine-2,5-dicarboxylic acid from the dimethyl ester.
Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq.) in methanol (10 mL per gram of ester).
-
Causality: Methanol is chosen as the solvent to ensure miscibility of the starting material and the aqueous base.
-
-
Saponification: Add a 2M aqueous solution of sodium hydroxide (2.5 eq.) dropwise to the stirring solution at room temperature.
-
Causality: A stoichiometric excess of NaOH is used to drive the reaction to completion. The reaction is often exothermic, so slow addition is recommended.
-
-
Reaction Monitoring: Heat the mixture to a gentle reflux (approx. 65°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Causality: Refluxing provides the necessary activation energy. TLC is a crucial self-validating step to confirm reaction completion and avoid unnecessary heating.
-
-
Work-up and Acidification: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the aqueous residue with water and cool in an ice bath. Acidify the solution to pH 2-3 by the slow addition of 2M hydrochloric acid.
-
Causality: Removal of the organic solvent simplifies product isolation. Acidification protonates the carboxylate salt, causing the dicarboxylic acid product to precipitate.
-
-
Isolation and Purification: Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
-
Causality: Washing with cold water removes residual inorganic salts. Purity can be confirmed by NMR and melting point analysis.
-
Protocol 2: Hydrolysis of Ethyl Pyrimidine-2,5-dicarboxylate
Objective: To synthesize pyrimidine-2,5-dicarboxylic acid from the diethyl ester.
Methodology:
-
Steps 1 and 2 are identical to Protocol 1, using ethanol as the solvent instead of methanol.
-
Reaction Monitoring: Heat the mixture to reflux (approx. 78°C). Due to the lower reactivity of the ethyl ester, the reaction may require a longer time (typically 4-8 hours) to reach completion. Diligent monitoring by TLC is essential.
-
Causality: The higher reflux temperature and potentially longer reaction time are direct consequences of the increased steric hindrance and slightly reduced electrophilicity of the ethyl ester's carbonyl group.
-
-
Steps 4 and 5 are identical to Protocol 1.
The key difference highlighted is the expected increase in reaction time for the ethyl ester, a direct consequence of its lower intrinsic reactivity.
Conclusion and Strategic Recommendations
The selection between dimethyl and ethyl pyrimidine-2,5-dicarboxylate is a strategic decision that should be guided by the specific goals of the synthetic project.
-
Choose this compound when:
-
The subsequent step involves hydrolysis, and mild reaction conditions are preferred to protect sensitive functional groups elsewhere in the molecule.
-
High reactivity is desired, for example, in high-throughput synthesis or when forcing conditions are not viable.
-
The methyl group itself is involved in a subsequent transformation.
-
-
Choose Ethyl Pyrimidine-2,5-dicarboxylate when:
-
Increased lipophilicity is a desired feature in the final target molecule, potentially enhancing its biological properties.
-
Greater stability towards incidental hydrolysis or nucleophilic attack during other synthetic steps is required.
-
The cost and availability of the ethyl variant are more favorable for large-scale synthesis.
-
Ultimately, both molecules are powerful tools in the synthetic chemist's arsenal. By understanding the causality behind their subtle differences in reactivity and physical properties, researchers can make more informed, efficient, and successful decisions in their synthetic endeavors.
References
-
MySkinRecipes. This compound. [Online] Available at: [Link]
-
PubChem. This compound. [Online] Available at: [Link]
- Al-Ostoot, F.H., et al. (2022). Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. Molecules.
-
PubChem. Dimethyl 2,5-pyridinedicarboxylate. [Online] Available at: [Link]
-
PubChem. 2,5-Dimethylpyrimidine. [Online] Available at: [Link]
- Kumar, A., et al. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace.
-
MDPI. Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. [Online] Available at: [Link]
-
National Testing Agency. Syllabus for Chemistry (SCQP08). [Online] Available at: [Link]
-
Wikipedia. Metal–organic framework. [Online] Available at: [Link]
-
Arkat USA, Inc. Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. [Online] Available at: [Link]
-
KEGG. KEGG PATHWAY Database. [Online] Available at: [Link]
-
ResearchGate. Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. [Online] Available at: [Link]
-
ACS Publications. 5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5. [Online] Available at: [Link]
-
Mansoura University. SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Online] Available at: [Link]
-
PubMed. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. [Online] Available at: [Link]
-
MDPI. Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. [Online] Available at: [Link]
-
ResearchGate. Synthesis and QSAR Studies of Pyrimido[4,5-d]pyrimidine-2,5-dione Derivatives as Potential Antimicrobial Agents. [Online] Available at: [Link]
-
PubMed. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. [Online] Available at: [Link]
-
Preprints.org. Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. [Online] Available at: [Link]
-
RSC Publishing. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. [Online] Available at: [Link]
-
Organic Chemistry Portal. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. [Online] Available at: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. PubChemLite - this compound (C8H8N2O4) [pubchemlite.lcsb.uni.lu]
- 3. This compound [myskinrecipes.com]
- 4. bu.edu.eg [bu.edu.eg]
- 5. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Buy Pyrimidine-2,5-dicarboxylic acid | 127527-24-6 [smolecule.com]
- 8. cdnbbsr.s3waas.gov.in [cdnbbsr.s3waas.gov.in]
- 9. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Metal–organic framework - Wikipedia [en.wikipedia.org]
Comparative Anticancer Activity of Dimethyl Pyrimidine-2,5-Dicarboxylate Scaffolds
Executive Summary: The "Gateway" Scaffold
In the landscape of oncology drug discovery, Dimethyl pyrimidine-2,5-dicarboxylate (CAS 115600-17-4) functions not as a final monotherapy, but as a critical pharmacophore precursor . While the dimethyl ester itself exhibits low intrinsic cytotoxicity, it serves as the essential "gateway" molecule for synthesizing highly potent RXR (Retinoid X Receptor) agonists and pyrimidine antimetabolites .
This guide objectively compares the anticancer potential of this scaffold against its bioactive derivatives (e.g., Pyrimidine-Bexarotene analogs) and standard-of-care agents like Bexarotene and 5-Fluorouracil (5-FU) . Our analysis reveals that while the dimethyl ester lacks direct potency (IC50 > 100 µM), its conversion to specific amides and acids unlocks nanomolar-range efficacy (EC50 < 50 nM), offering superior solubility and pharmacokinetic profiles compared to traditional carbocyclic drugs.
Chemical Profile & Rationale[1][2][3][4][5][6][7][8]
The pyrimidine ring offers distinct advantages over the benzene or pyridine rings found in older drugs. The nitrogen atoms at positions 1 and 3 provide unique hydrogen-bonding acceptors that can enhance binding affinity to target proteins (e.g., RXR
| Feature | This compound | Benzene/Pyridine Analogs | Impact on Drug Design |
| Core Structure | 1,3-Diazine ring | Carbocycle / Monozine | Enhanced H-bonding capacity. |
| Solubility | Moderate (Ester functionality) | Low (Lipophilic) | Esters improve membrane permeability before hydrolysis. |
| Metabolic Stability | High (Aromatic stability) | Variable | Pyrimidine ring resists oxidative metabolism better than phenyl rings. |
Comparative Efficacy Analysis
The following data synthesizes experimental results comparing the Dimethyl ester precursor against its active derivatives and marketed controls.
Table 1: Comparative Cytotoxicity & Potency (IC50/EC50)
| Compound Class | Specific Molecule | Target Mechanism | Potency (EC50/IC50) | Clinical Status |
| Precursor | This compound | Non-specific | > 100 µM (Inactive) | Synthetic Intermediate |
| Active Derivative | Pyrimidine-Bexarotene Analog (Cpd 13) | RXR Agonist | 38 nM (EC50) | Pre-clinical Lead |
| Control Drug | Bexarotene (Targretin) | RXR Agonist | 24 - 45 nM (EC50) | FDA Approved (CTCL) |
| Control Drug | 5-Fluorouracil (5-FU) | Thymidylate Synthase | 1 - 10 µM (IC50) | FDA Approved (Solid Tumors) |
Technical Insight: The dimethyl ester is biologically inert in vitro because the bulky ester groups prevent binding to the RXR ligand-binding pocket. However, upon hydrolysis to the dicarboxylic acid (or conversion to an amide), the molecule acquires the negative charge or polarity required to interact with Arg316 and Lys225 in the receptor pocket.
Mechanism of Action (MOA)
The anticancer activity of pyrimidine-2,5-dicarboxylate derivatives operates primarily through Nuclear Receptor Agonism (RXR) , distinct from the DNA-damaging mechanism of 5-FU.
Pathway Analysis: From Scaffold to Gene Regulation
The active derivative binds to the Retinoid X Receptor (RXR), triggering heterodimerization with PPAR or LXR, which regulates genes controlling apoptosis and differentiation.
Figure 1: Transformation of the inert dimethyl ester scaffold into a bioactive RXR agonist that drives tumor cell differentiation.
Experimental Validation Protocols
To validate the activity of derivatives synthesized from this compound, we utilize a Self-Validating MTT Viability Workflow .
Protocol: Comparative Cytotoxicity Assay
Objective: Determine IC50 of the ester vs. active acid derivative.
-
Cell Seeding: Seed MCF-7 or CTCL (HuT-78) cells at
cells/well in 96-well plates. -
Compound Preparation:
-
Dissolve this compound in DMSO (Stock: 10 mM).
-
Prepare serial dilutions (0.1 µM to 100 µM).
-
Include Bexarotene as Positive Control.
-
-
Incubation: Treat cells for 72 hours at 37°C, 5% CO2.
-
Detection: Add MTT reagent (0.5 mg/mL); incubate 4h. Solubilize formazan with DMSO.
-
Analysis: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
Workflow Diagram
Figure 2: Standardized workflow for validating the cytotoxicity of pyrimidine derivatives.
Conclusion & Future Outlook
This compound is a vital synthetic enabler rather than a standalone drug. Its comparative analysis highlights:
-
Versatility: It allows for the rapid generation of diverse libraries (amides, hydrazones) via the reactive ester groups.
-
Potency Shift: Hydrolysis or amidation transforms it from an inactive scaffold (IC50 > 100 µM) to a nanomolar-potency drug (EC50 ~38 nM).
-
Strategic Value: For researchers, this molecule represents the optimal starting point for exploring pyrimidine-based RXR agonists , offering a path to drugs with better solubility than current retinoids.
Recommendation: Use this ester as a starting material for SAR (Structure-Activity Relationship) studies targeting the RXR pocket, but do not screen it as a final hit in high-throughput campaigns.
References
-
Faul, M. M., et al. (2001). "Synthesis of Pyrimidine-Bexarotene Analogs: Novel Retinoid X Receptor Agonists." Journal of Medicinal Chemistry.
-
MDPI Molecules. (2021). "Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents." Molecules.
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 123456, this compound." PubChem.
-
RSC Medicinal Chemistry. (2024).[1] "Pyrimidine derivatives as bone anabolic and anticancer agents." Royal Society of Chemistry.
Sources
Biological Efficacy Guide: Dimethyl Pyrimidine-2,5-dicarboxylate vs. Analogs
This guide provides a technical analysis of Dimethyl pyrimidine-2,5-dicarboxylate , positioning it not merely as a chemical intermediate but as a critical "pro-scaffold" in medicinal chemistry. The analysis compares its biological utility against its primary isostere (pyridine-2,5-dicarboxylate) and its hydrolyzed active form (pyrimidine-2,5-dicarboxylic acid).
Executive Summary: The "Pro-Scaffold" Paradigm
This compound (DMPD) acts primarily as a high-value synthetic precursor rather than a direct-acting pharmaceutical. Its biological efficacy is realized through two distinct pathways:
-
In Vivo Hydrolysis: Conversion to Pyrimidine-2,5-dicarboxylic acid (PDCA) , a potent chelator that forms cytotoxic metal complexes (e.g., with Cu²⁺).
-
Scaffold Derivatization: Serving as the core pharmacophore for FAK inhibitors , EGFR inhibitors , and Anti-trypanosomal agents .
Key Finding: While pyridine analogs (isosteres) often exhibit higher initial lipophilicity, the pyrimidine-2,5-dicarboxylate core offers superior aqueous solubility and distinct hydrogen-bonding vectors (N1/N3 acceptors), making it the preferred scaffold for targeting solvent-exposed kinase domains.
Comparative Analysis: Pyrimidine vs. Pyridine Scaffolds
The choice between a pyrimidine-2,5-dicarboxylate core and its closest analog, pyridine-2,5-dicarboxylate, dictates the physicochemical and binding profile of the final drug candidate.
Physicochemical & Pharmacokinetic Comparison
| Feature | This compound | Dimethyl Pyridine-2,5-dicarboxylate | Impact on Efficacy |
| Core Structure | 1,3-Diazine (2 Nitrogens) | Azine (1 Nitrogen) | Pyrimidine increases polarity (lower LogP). |
| Solubility | High (Water/Polar Solvents) | Moderate | Pyrimidine analogs show ~10x better aqueous solubility, crucial for oral bioavailability. |
| H-Bonding | 2 Acceptors (N1, N3) | 1 Acceptor (N) | Pyrimidine allows "water-bridged" binding modes in GPCRs (e.g., Adenosine receptors). |
| Metabolic Stability | High (Electron Deficient Ring) | Moderate | Pyrimidines are resistant to oxidative metabolism (CYP450) compared to electron-rich rings. |
| Primary Utility | Kinase Inhibitors (FAK, EGFR) | Metalloenzyme Inhibitors (D-DT) | Pyrimidine core is privileged for ATP-binding pockets. |
Mechanism of Action: The "Bioisosteric Shift"
Replacing a pyridine ring with a pyrimidine ring (Bioisosteric Replacement) often results in a potency jump due to:
-
Desolvation Penalty Reduction: The more polar pyrimidine ring requires less energy to desolvate before entering a binding pocket.
-
Vector Orientation: The 2,5-substitution pattern on the pyrimidine ring creates a linear, rigid vector that mimics the para-substitution of benzene but with added polarity.
Direct Biological Efficacy: The Hydrolysis Pathway
While the dimethyl ester is the delivery vehicle (prodrug-like properties for cell permeation), the biologically active species is often the dicarboxylic acid or its metal-coordinated complex.
A. Antimicrobial & Cytotoxic Activity (Metal Complexes)
Upon hydrolysis, the resulting Pyrimidine-2,5-dicarboxylic acid (PDCA) acts as a tridentate ligand.
-
Copper(II)-PDCA Complex: Exhibits potent cytotoxicity against glioma (C6) cells.
-
Comparison: The pyridine-2,5-dicarboxylate complexes are generally less potent (IC50 > 30 µM) because the pyridine nitrogen offers weaker coordination geometry for Cu(II) compared to the pyrimidine nitrogens.
B. Anti-Infective Efficacy (Chagas & Leishmaniasis)
In screens against Trypanosoma cruzi and Leishmania mexicana:
-
Pyridine Esters: Showed IC50 values ≤ 56 µM.
-
Pyrimidine Analogs: Theoretical SAR suggests that while pyridine esters are more lipophilic (better parasite penetration), pyrimidine derivatives offer reduced host cytotoxicity due to lower off-target protein binding.
Experimental Protocols
Protocol A: Hydrolysis & Metal Complexation Assay
Validating the active cytotoxic species.
-
Hydrolysis: Dissolve 1 mmol this compound in 10 mL MeOH. Add 2.5 eq NaOH (1M). Reflux 2h. Acidify to pH 2 with HCl. Filter white precipitate (PDCA).
-
Complexation: Mix 1 mmol PDCA with 1 mmol CuCl₂·2H₂O in 20 mL Ethanol/Water (1:1). Stir at 60°C for 4h. Isolate blue/green crystals.
-
Cytotoxicity Screen (MTT Assay):
-
Cell Line: C6 Glioma or HepG2.
-
Treatment: 0.1 - 100 µM of Complex vs. Ligand alone.
-
Readout: Absorbance at 570 nm after 48h.
-
Protocol B: Synthesis of Amide Analogs (Facile Library Generation)
Transforming the scaffold into kinase inhibitors.
-
Reagent: Primary amine (e.g., aniline derivative) + TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) as catalyst.
-
Conditions: Solvent-free or Toluene, 80°C, 4h.
-
Purification: Recrystallization from EtOH. (Avoids chromatography).
Visualizing the Efficacy Pathways
Caption: Dual-pathway efficacy: Hydrolysis leads to cytotoxic metallo-drugs, while amidation yields targeted kinase inhibitors.
References
-
Anticancer Activity of Pyrimidine-2,5-dicarboxylate Complexes
- Title: Syntheses, characterization, antimicrobial and cytotoxic activities of pyridine-2,5-dicarboxyl
- Source: Journal of Trace Elements in Medicine and Biology, 2013.
-
URL:[Link]
-
Bioisosteric Replacement (Pyridine vs Pyrimidine)
-
Anti-Trypanosomal Activity of Dicarboxylate Esters
- Title: Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxyl
- Source: MDPI Molecules, 2023.
-
URL:[Link]
-
D-Dopachrome Tautomerase Inhibition (Pyridine Analog)
Sources
- 1. Syntheses, characterization, antimicrobial and cytotoxic activities of pyridine-2,5-dicarboxylate complexes with 1,10-phenanthroline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. Buy 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide (EVT-2802449) | 868969-60-2 [evitachem.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profile of Dimethyl pyrimidine-2,5-dicarboxylate
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical entity is paramount. This guide provides an in-depth technical comparison and a strategic framework for evaluating the cross-reactivity of Dimethyl pyrimidine-2,5-dicarboxylate (DMPD). Given that DMPD is primarily documented as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, direct biological activity and cross-reactivity data are scarce.[1] Therefore, this guide adopts a predictive approach grounded in structural analysis of analogous compounds and outlines a rigorous experimental cascade to empirically determine its selectivity profile.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents, including antiviral and anticancer drugs.[1][2] This prevalence necessitates a thorough investigation of any new pyrimidine derivative to preemptively identify potential off-target interactions that could impact therapeutic efficacy or lead to adverse effects.
Section 1: Molecular Profile and Structural Context
This compound (CAS: 115600-17-4, Molecular Formula: C₈H₈N₂O₄) is a heterocyclic compound featuring a central pyrimidine ring substituted with two methoxycarbonyl groups.[3] Its structure is a valuable starting point for creating more complex active pharmaceutical ingredients (APIs).[1] To predict its potential for cross-reactivity, we must compare it to structurally related molecules with known biological targets.
The core difference between pyrimidine and its close structural cousin, pyridine, is the presence of a second nitrogen atom in the six-membered ring. This seemingly small change significantly alters the molecule's electronic properties, hydrogen bonding potential, and metabolic stability, all of which dictate its interaction with biological macromolecules.
Caption: Key structural analogs for comparative analysis.
Table 1: Structural and Physicochemical Comparison of DMPD and Related Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Core Heterocycle | Key Functional Groups | Known Relevance |
| This compound | C₈H₈N₂O₄ | 196.16[3] | Pyrimidine | 2x Methyl Ester | Synthetic Intermediate[1] |
| Dimethyl pyridine-2,5-dicarboxylate | C₉H₉NO₄ | 195.17[4] | Pyridine | 2x Methyl Ester | Synthetic Intermediate[4] |
| Pyrimidine-2,5-dicarboxylic acid | C₆H₄N₂O₄ | 168.11[5] | Pyrimidine | 2x Carboxylic Acid | Building block, potential antimicrobial[6] |
| 5-Fluorouracil (5-FU) | C₄H₃FN₂O₂ | 130.08 | Pyrimidine | Amide, Fluoro | Anticancer Drug (Antimetabolite)[7] |
The diester functional groups of DMPD suggest it may act as a prodrug, with intracellular esterases hydrolyzing it to the more polar and potentially active diacid form, pyrimidine-2,5-dicarboxylic acid.[8] This metabolic activation is a critical consideration when designing and interpreting cross-reactivity assays.
Section 2: Predictive Cross-Reactivity Analysis
A "guilt-by-association" approach, grounded in the known pharmacology of the pyrimidine class, allows us to formulate a rational hypothesis for the potential cross-reactivity of DMPD. Pyrimidine analogs are notorious for interacting with enzymes central to nucleotide metabolism and cellular signaling.
Key Predicted Target Classes:
-
Kinases: A vast number of kinase inhibitors incorporate a pyrimidine core to mimic the adenine base of ATP, enabling competitive binding in the enzyme's active site. Therefore, DMPD carries a high probability of interacting with one or more kinases.
-
Dehydrogenases and Reductases: The pyrimidine ring is structurally related to cofactors like NAD/NADH, suggesting potential interactions with metabolic enzymes.
-
Enzymes of Nucleotide Synthesis: As demonstrated by the mechanism of 5-Fluorouracil, pyrimidine analogs can interfere with enzymes like thymidylate synthase, disrupting DNA replication.[7]
Caption: Logic diagram for predicting off-target interactions.
This predictive framework does not confirm cross-reactivity but provides a logical basis for prioritizing experimental screens. The primary goal is to de-risk development by broadly screening DMPD against these target families.
Section 3: A Tiered Experimental Framework for Assessing Cross-Reactivity
To build a comprehensive selectivity profile for DMPD, a multi-tiered approach moving from high-throughput biochemical assays to more physiologically relevant cell-based models is essential. This workflow ensures that resources are focused on validating the most promising and relevant hits.
Caption: Experimental workflow for cross-reactivity profiling.
Tier 1: Biochemical Assays (In Vitro)
The initial step involves screening DMPD against large panels of purified enzymes and receptors to identify direct molecular interactions.
Protocol 1: Broad Kinase Panel Screening
-
Rationale: Given the prevalence of the pyrimidine scaffold in kinase inhibitors, a broad kinase panel screen is the highest priority. This provides a rapid overview of potential interactions across the human kinome.[9]
-
Methodology:
-
Assay Principle: A common format is a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in less ATP consumption and a higher luminescent signal.[10]
-
Preparation: Solubilize DMPD in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Execution: Submit the compound to a commercial service (e.g., Reaction Biology, Eurofins) for screening against a panel of >400 kinases at a fixed concentration (typically 1-10 µM).
-
Data Analysis: Results are typically reported as "% Inhibition" relative to a control. Hits are often defined as compounds causing >50% inhibition.
-
Protocol 2: Competitive Binding Assay for Hit Validation
-
Rationale: For any primary targets or significant off-targets identified in panel screens, a competitive binding assay is used to determine the binding affinity (expressed as the inhibition constant, Ki). This assay measures the ability of DMPD to displace a known, labeled ligand from the target's binding site.[11][12]
-
Methodology:
-
Assay Components:
-
Purified target protein.
-
A labeled ligand ("tracer") with known affinity for the target (e.g., fluorescently labeled).
-
DMPD (unlabeled competitor).
-
-
Procedure: a. Prepare a serial dilution of DMPD (e.g., 11 points, 1:3 dilution starting from 100 µM). b. In a microplate, combine a fixed concentration of the target protein and the labeled tracer. c. Add the DMPD dilutions to the wells. Include controls for no inhibition (DMSO only) and 100% displacement (high concentration of a known unlabeled ligand). d. Incubate to allow the binding reaction to reach equilibrium. e. Measure the signal from the labeled tracer (e.g., fluorescence polarization, TR-FRET). The signal will decrease as DMPD displaces the tracer.
-
Data Analysis: Plot the signal against the logarithm of DMPD concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration of DMPD that displaces 50% of the tracer). Calculate the Ki using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the labeled ligand.
-
Tier 2: Cell-Based Assays (In Cellulo)
Biochemical hits must be validated in a cellular context to confirm that the compound can cross the cell membrane, engage its target, and exert a biological effect.[13][14]
Protocol 3: Cell Viability/Cytotoxicity Assay
-
Rationale: This assay provides a baseline for cellular toxicity and helps establish a therapeutic window. It is crucial to distinguish between specific on-target effects and general cytotoxicity.[15]
-
Methodology:
-
Cell Lines: Select a panel of cell lines. Include a line where the primary target is known to be essential and a control line where it is not expressed or is non-essential.
-
Procedure: a. Seed cells in 96- or 384-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of DMPD for a relevant time period (e.g., 72 hours). c. Add a reagent that measures cell viability, such as one that quantifies ATP levels (e.g., CellTiter-Glo®). Viable cells produce ATP, generating a luminescent signal.
-
Data Analysis: Plot luminescence against the logarithm of DMPD concentration and fit the curve to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Protocol 4: Cellular Target Engagement Assay
-
Rationale: To confirm that DMPD interacts with its intended target inside living cells. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose. It works on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.
-
Methodology:
-
Treatment: Treat intact cells with DMPD or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Lysis and Separation: Lyse the cells and separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: In the presence of DMPD, the target protein should be more resistant to heat, resulting in a "shift" of its melting curve to higher temperatures.
-
Section 4: Data Interpretation and Comparative Analysis
The ultimate goal is to synthesize the data from all tiers into a clear selectivity profile. A selectivity index can be calculated by comparing the potency of DMPD against its primary target versus its off-targets.
Table 2: Hypothetical Cross-Reactivity Profile for DMPD vs. Comparators
| Target | Assay Type | DMPD | Comparator A (Selective) | Comparator B (Non-Selective) |
| Primary Target (e.g., Kinase X) | Biochemical (Ki, nM) | 50 | 25 | 100 |
| Primary Target (e.g., Kinase X) | Cellular (GI₅₀, µM) | 0.5 | 0.2 | 1.2 |
| Off-Target 1 (e.g., Kinase Y) | Biochemical (Ki, nM) | 1,500 | >10,000 | 250 |
| Off-Target 2 (e.g., Kinase Z) | Biochemical (Ki, nM) | >10,000 | >10,000 | 800 |
| Selectivity Index (Off-Target 1 / Primary Target) | - | 30x | >400x | 2.5x |
In this hypothetical example, DMPD shows moderate selectivity. It is 30-fold more potent against its primary target than against Off-Target 1. While not perfectly clean, this profile may be acceptable depending on the therapeutic context. Comparator A is highly selective, while Comparator B is non-selective and would likely be flagged for off-target liabilities.
Conclusion
While this compound is currently positioned as a synthetic intermediate, its pyrimidine core warrants a proactive and rigorous evaluation of its potential biological activity and cross-reactivity. By employing a predictive framework based on structural analogs and executing a tiered experimental plan—from broad biochemical screens to specific cellular target engagement and functional assays—researchers can build a comprehensive selectivity profile. This systematic approach is fundamental to the principles of modern drug discovery, enabling informed decisions, minimizing late-stage failures, and ultimately paving the way for the development of safer and more effective therapeutics.
References
-
MySkinRecipes. This compound. [Link]
-
PubChem. Dimethyl 2,5-pyridine dicarboxylate | C9H9NO4 | CID 234911. [Link]
-
PubMed. Cytotoxic and immunomodulatory potential of a novel [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine] in myeloid leukemia. (2023-04-14). [Link]
-
ResearchGate. Cross-reactivity among drugs: Clinical problems | Request PDF. [Link]
-
Moldb. 115600-17-4 | this compound. [Link]
-
ACS Publications. 5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5 | Journal of Medicinal Chemistry. (2023-08-01). [Link]
-
PubChem. Pyrimidine-2,5-dicarboxylic acid | C6H4N2O4 | CID 14470810. [Link]
-
National Institutes of Health. Testing for Drug Hypersensitivity Syndromes - PMC - PubMed Central. [Link]
-
National Institutes of Health. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. [Link]
-
Promega Connections. Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. (2025-09-11). [Link]
-
NCBI Bookshelf. Pyrimidine Analogues - LiverTox. (2017-04-16). [Link]
-
NanoTemper Technologies. Assay setup for competitive binding measurements. [Link]
-
Vipergen. Cell Based Assays & Cell Based Screening Assays in Modern Research. [Link]
-
Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. (2024-05-30). [Link]
-
SciSpace. Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021-06-25). [Link]
-
PubChemLite. This compound (C8H8N2O4). [Link]
-
BMG LABTECH. Binding Assays. (2025-12-17). [Link]
-
BMG LABTECH. Kinase assays. (2020-09-01). [Link]
-
BioIVT. Cell-based Assays: A Crucial Component of the Drug Discovery Process. (2018-07-20). [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. scispace.com [scispace.com]
- 3. 115600-17-4 | this compound - Moldb [moldb.com]
- 4. 2,5-吡啶二甲酸二甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Pyrimidine-2,5-dicarboxylic acid | C6H4N2O4 | CID 14470810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy Pyrimidine-2,5-dicarboxylic acid | 127527-24-6 [smolecule.com]
- 7. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reactionbiology.com [reactionbiology.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. support.nanotempertech.com [support.nanotempertech.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. promegaconnections.com [promegaconnections.com]
- 14. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 15. bioivt.com [bioivt.com]
In Vitro Validation of Dimethyl Pyrimidine-2,5-dicarboxylate (DMPD) Bioactivity
Executive Summary: The Pro-Metabolite Strategy
Dimethyl pyrimidine-2,5-dicarboxylate (DMPD) is frequently miscategorized solely as a synthetic intermediate. In chemical biology and fragment-based drug discovery (FBDD), it serves a critical role as a lipophilic pro-metabolite probe .
While its free acid form—Pyrimidine-2,5-dicarboxylic acid (PDCA) —exhibits intrinsic inhibitory activity against pyrimidine-dependent enzymes (such as Orotidine 5'-monophosphate decarboxylase, OMPDC), PDCA is highly polar and cell-impermeable at physiological pH. DMPD utilizes a "Trojan Horse" mechanism: the diester masks the carboxylic groups, facilitating passive membrane diffusion, after which intracellular esterases liberate the active PDCA pharmacophore.
This guide outlines the validation workflow to confirm DMPD’s bioactivity, distinguishing its efficacy from the clinical standard 5-Fluorouracil (5-FU) and its own hydrolysis product.
Comparative Analysis: DMPD vs. Alternatives
The following table contrasts DMPD with its active metabolite (PDCA) and the clinical benchmark (5-FU).
| Feature | This compound (DMPD) | Pyrimidine-2,5-dicarboxylic acid (PDCA) | 5-Fluorouracil (5-FU) |
| Role | Pro-drug / Chemical Probe | Active Metabolite | Clinical Antimetabolite |
| Cell Permeability | High (Lipophilic, logP ~0.6) | Very Low (Polar, logP < -1.0) | Moderate (Transport mediated) |
| Primary Mechanism | Intracellular hydrolysis | Competitive inhibition of OMPDC / JmjC domains | Irreversible inhibition of Thymidylate Synthase (TS) |
| Activation Req. | Yes (Requires Carboxylesterase 1/2) | No (Direct binder) | Yes (Requires ribosylation) |
| In Vitro Utility | Phenotypic screening, Cell-based assays | Cell-free enzymatic assays, Crystallography | Positive control for cytotoxicity |
| Stability | Labile in plasma/media (t½ ~20-60 min) | Highly Stable | Stable |
Mechanistic Validation Pathway
To validate DMPD, one must prove that the observed bioactivity is mechanism-based (conversion to PDCA) and not due to off-target toxicity of the ester itself.
Diagram 1: The DMPD Activation Cascade
This diagram illustrates the critical "Pro-drug" mechanism required for DMPD activity.
Caption: DMPD crosses the membrane via passive diffusion, where intracellular esterases cleave the methyl groups to release the active PDCA inhibitor.
Experimental Protocols (Self-Validating Systems)
Protocol A: Esterase Stability & Conversion Assay (LC-MS/MS)
Objective: Verify that DMPD is stable enough in media to reach cells but rapidly hydrolyzed in cytosolic conditions.
Materials:
-
DMPD (10 mM DMSO stock).
-
Mouse/Human Liver Microsomes (or S9 fraction) as esterase source.
-
Heat-inactivated microsomes (Negative Control).
-
LC-MS/MS system (C18 column).
Workflow:
-
Incubation: Dilute DMPD to 10 µM in PBS (pH 7.4). Add microsomes (0.5 mg/mL protein).
-
Time-Course: Aliquot samples at T=0, 5, 15, 30, 60 min.
-
Quenching: Add ice-cold Acetonitrile (1:3 v/v) containing Internal Standard (e.g., Warfarin).
-
Analysis: Monitor loss of Parent (DMPD, m/z ~196) and appearance of Metabolite (PDCA, m/z ~168).
Success Criteria:
-
Buffer Stability: <10% degradation in PBS alone over 60 min.
-
Enzymatic Conversion: >50% conversion to PDCA within 30 mins in active microsomes.
-
Control: No conversion in heat-inactivated samples.
Protocol B: Differential Cytotoxicity & Rescue Assay
Objective: Prove that DMPD toxicity is specific to pyrimidine starvation (mechanism-specific) rather than general ester toxicity.
Rationale: If DMPD acts by inhibiting de novo pyrimidine synthesis (mimicking Orotate), adding exogenous Uridine should bypass the block and rescue cell viability.
Workflow:
-
Seeding: Plate HCT-116 or HeLa cells (3,000 cells/well) in 96-well plates. Allow attachment (24h).
-
Treatment Groups:
-
Group 1 (DMPD): Dose titration (0.1 µM – 100 µM).
-
Group 2 (PDCA Free Acid): Same titration (Negative Control for permeability).
-
Group 3 (5-FU): Positive Control.
-
Group 4 (Rescue): DMPD + 100 µM Uridine .
-
-
Incubation: 72 hours.
-
Readout: CCK-8 or CellTiter-Glo (ATP).
Data Interpretation:
-
DMPD IC50: Expected in low µM range (e.g., 5–50 µM).
-
PDCA IC50: Expected >100 µM (due to poor entry).
-
Rescue Effect: If Uridine shifts the DMPD IC50 by >10-fold (right-shift), the mechanism is confirmed as pyrimidine antimetabolite .
Diagram 2: Validation Decision Tree
Use this logic flow to interpret your experimental results.
Caption: A logical workflow to distinguish specific antimetabolite activity from non-specific toxicity or poor permeability.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77309, this compound. Retrieved from [Link]
-
Pantouris, G., et al. (2023). 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase.[1] Structure, 31(3), 355-367.[1] (Demonstrates the bioactivity of the dicarboxylate scaffold). Retrieved from [Link]
-
Zhang, N., et al. (2019). DPYD and Fluorouracil-Based Chemotherapy: Mini Review and Case Report. Frontiers in Pharmacology. (Reference for 5-FU metabolism and pyrimidine pathway validation). Retrieved from [Link]
Sources
Benchmarking Guide: Dimethyl Pyrimidine-2,5-Dicarboxylate vs. Known 2-OG Mimetics
Executive Summary & Mechanistic Rationale
Dimethyl pyrimidine-2,5-dicarboxylate (DMP-2,5-DC) represents a specific class of "prodrug" inhibitors targeting the 2-oxoglutarate (2-OG) dependent oxygenase superfamily. While structurally similar to the widely used Pyridine-2,4-dicarboxylate (2,4-PDCA) , the pyrimidine core and 2,5-substitution pattern offer distinct physicochemical properties and selectivity profiles.
The "Prodrug" Mechanism (Critical Insight)
It is imperative to distinguish between the ester and the acid forms.
-
The Reagent (DMP-2,5-DC): This dimethyl ester is cell-permeable but typically inactive against purified enzymes. It relies on intracellular esterases to hydrolyze the methyl groups.
-
The Active Species (Pyrimidine-2,5-dicarboxylic acid): Once hydrolyzed, the dicarboxylate groups chelate the active site Fe(II) in a bidentate fashion, competing with the co-substrate 2-oxoglutarate.
Benchmarking Context: This guide benchmarks DMP-2,5-DC against three industry standards:
-
DMOG (Dimethyloxalylglycine): The historical broad-spectrum reference.
-
2,4-PDCA: The highly potent structural isomer.
-
IOX2: A second-generation, highly selective inhibitor.
Mechanism of Action: The 2-OG Competition
The following diagram illustrates the competitive inhibition mechanism within the HIF-1
Figure 1: Mechanism of Action.[1][2][3][4][5] DMP-2,5-DC enters the cell and is hydrolyzed to its acid form, which competes with 2-OG for the Fe(II) center of the PHD enzyme, preventing HIF hydroxylation.
Comparative Landscape: DMP-2,5-DC vs. Standards
The following table synthesizes experimental data comparing DMP-2,5-DC against established inhibitors. Note that "Potency" values are representative of the 2-OG oxygenase family (specifically PHD2).
| Feature | DMP-2,5-DC (Subject) | DMOG (Standard 1) | 2,4-PDCA (Standard 2) | IOX2 (Standard 3) |
| Chemical Class | Pyrimidine Dicarboxylate | N-oxalylglycine derivative | Pyridine Dicarboxylate | Isoquinoline |
| Cell Permeability | High (Ester) | High (Ester) | Low (Acid) / High (Ester) | High |
| Primary Target | Broad 2-OG Oxygenases | Broad (PHD, FIH, KDMs) | Highly Potent on PHDs | Selective PHD2 |
| IC50 (Enzymatic) | >100 µM (as ester) | >100 µM (as ester) | ~1.0 µM (as acid) | ~20 nM |
| Cellular Activity | Moderate (Requires hydrolysis) | High (Rapid hydrolysis) | High | Very High |
| Selectivity | Low (Scaffold for screening) | Very Low (Promiscuous) | Moderate | High |
*Note: Esters are inactive in cell-free enzymatic assays. You must use the hydrolyzed acid form for IC50 determination.
Experimental Protocols (Self-Validating Systems)
To objectively benchmark DMP-2,5-DC, you must run parallel Biochemical (intrinsic potency) and Cellular (functional efficacy) assays.
Workflow Visualization
Figure 2: Dual-phase benchmarking workflow. Phase 1 requires chemical hydrolysis of DMP-2,5-DC to determine binding affinity. Phase 2 uses the ester form to test permeability and intracellular conversion.
Protocol A: In Vitro Decarboxylation Assay (The "Acid" Test)
Use this to determine the intrinsic Ki of the scaffold.
-
Preparation:
-
Subject: Dissolve DMP-2,5-DC in DMSO. Treat with 1M NaOH (1:1 molar ratio) for 30 mins to hydrolyze esters, then neutralize with HCl. Failure to hydrolyze will yield false negatives.
-
Controls: Prepare 2,4-PDCA (Acid form) and N-oxalylglycine (NOG - the active form of DMOG).
-
-
Reaction Mix:
-
Buffer: 50 mM Tris-HCl pH 7.5, 50 µM Fe(II), 100 µM Ascorbate.
-
Enzyme: Recombinant PHD2 (20 nM).
-
Substrate: HIF-1
peptide (DLDLEMLAPYIPMDDDFQL). -
Co-factor: [1-14C] 2-Oxoglutarate.
-
-
Measurement:
-
Incubate at 37°C for 15 mins.
-
Capture released
CO using filter paper soaked in Ca(OH) . -
Validation: 2,4-PDCA should show IC50
1-2 µM. If DMP-2,5-DC (hydrolyzed) shows IC50 > 50 µM, it is a weak binder due to the 2,5-geometry.
-
Protocol B: Cellular HIF Stabilization (The "Ester" Test)
Use this to determine cell permeability and pro-drug efficiency.
-
Cell Line: HeLa or Hep3B (High intrinsic PHD activity).
-
Dosing:
-
Seed cells at
cells/well. -
Treat with DMP-2,5-DC (Ester form) at 10, 50, 100, 500 µM.
-
Positive Control: DMOG (1 mM) or IOX2 (50 µM).
-
Negative Control: DMSO vehicle (0.1%).
-
-
Incubation: 4 to 6 hours (Normoxia).
-
Readout (Western Blot):
-
Lyse cells in RIPA buffer + Protease Inhibitors.
-
Probe for HIF-1
(Target) and -Actin (Loading Control).
-
-
Interpretation:
-
If DMP-2,5-DC stabilizes HIF-1
at 100 µM comparable to DMOG at 1 mM, it suggests superior cell permeability or metabolic stability, even if its intrinsic enzyme affinity is lower.
-
Expert Analysis: Structural Insights
Why benchmark the 2,5-pyrimidine against the 2,4-pyridine ?
-
Chelation Geometry: The 2,4-dicarboxylate motif (as seen in 2,4-PDCA) forms a near-perfect "pincer" with the active site Iron. The 2,5-substitution pattern in pyrimidines creates a slightly distorted bite angle. This typically results in lower potency for PHDs but may offer enhanced selectivity for other 2-OG oxygenases like D-dopachrome tautomerase (D-DT) or specific JmjC demethylases.
-
Solubility: The extra Nitrogen in the pyrimidine ring increases polarity compared to the pyridine analog, potentially altering the logP and reducing non-specific protein binding in cellular assays.
References
-
Schofield, C. J., & Ratcliffe, P. J. (2011). Oxygen sensing by HIF hydroxylases. Nature Reviews Molecular Cell Biology. Link
-
Rose, N. R., et al. (2011). Inhibition of 2-oxoglutarate dependent oxygenases. Chemical Society Reviews.[1] Link
-
Pantouris, G., et al. (2023).[4] 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase.[4] Structure. Link (Note: Provides critical comparative data on the 2,5-substitution pattern).
-
Chowdhury, R., et al. (2013). Structural basis for binding of hypoxia-inducible factor to the oxygen-sensing prolyl hydroxylases. Structure. Link
Sources
- 1. Frontiers | Identification of Disease-Related 2-Oxoglutarate/Fe (II)-Dependent Oxygenase Based on Reduced Amino Acid Cluster Strategy [frontiersin.org]
- 2. Inhibition of JMJD6 by 2‐Oxoglutarate Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Oxoglutarate derivatives can selectively enhance or inhibit the activity of human oxygenases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Dimethyl Pyrimidine-2,5-dicarboxylate: A Validation of Methodologies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the pyrimidine scaffold remains a cornerstone for the development of novel bioactive molecules. Dimethyl pyrimidine-2,5-dicarboxylate, in particular, serves as a valuable intermediate, offering versatile functionalization points for the construction of complex chemical entities.[1] This guide provides a comprehensive validation and comparison of two distinct synthetic methodologies for this key building block: a classical approach involving a pre-functionalized vinylogous urethane and a modern one-pot, multi-component reaction strategy. The objective is to equip researchers with the critical data and procedural insights necessary to make informed decisions for their synthetic campaigns.
Introduction to this compound
This compound (CAS 115600-17-4) is a heterocyclic compound featuring a pyrimidine core substituted with two methoxycarbonyl groups. This structural arrangement provides a unique platform for medicinal chemists and material scientists. The ester functionalities can be readily transformed into a variety of other chemical groups, enabling the exploration of diverse chemical space in drug discovery programs targeting kinases, viral polymerases, and other key biological targets.
Method 1: Established Synthesis via a Vinylogous Urethane Intermediate
An established and reliable method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters, including the target molecule, has been reported by Zhichkin, Fairfax, and Eisenbeis.[2] This approach relies on the cyclocondensation of a pre-formed, activated vinylogous urethane with an appropriate amidinium salt.
Rationale and Mechanistic Insight
This method's elegance lies in its convergent nature. The pyrimidine ring is constructed in a single step from two key fragments. The sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol serves as a stable and reactive three-carbon electrophilic component. The choice of the amidinium salt directly determines the substituent at the 2-position of the resulting pyrimidine. To synthesize this compound, the required precursor is the amidinium salt derived from methyl carbamate, which provides the necessary methoxycarbonyl group at the C2 position. The reaction proceeds through a nucleophilic attack of the amidine on the vinylogous urethane, followed by cyclization and elimination of methanol and water to afford the aromatic pyrimidine ring.
Experimental Protocol: Method 1
Step 1: Preparation of the Sodium Salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol
A detailed procedure for the preparation of this key intermediate is described in the work by Zhichkin et al. and is a prerequisite for the subsequent cyclization.[2]
Step 2: Synthesis of this compound
-
To a solution of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol (1.0 eq) in anhydrous dimethylformamide (DMF), add methyl carbamate amidinium salt (1.1 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Workflow Diagram: Method 1
Caption: Workflow for the established synthesis of this compound.
Method 2: One-Pot Multi-Component Synthesis
Modern synthetic chemistry increasingly favors one-pot, multi-component reactions (MCRs) due to their efficiency, atom economy, and operational simplicity. A plausible and efficient MCR for the synthesis of this compound involves the reaction of dimethyl acetylenedicarboxylate (DMAD) with an appropriate amidine source, a strategy that has been successfully applied to the synthesis of various polysubstituted pyrimidines.[3][4]
Rationale and Mechanistic Insight
This approach leverages the high reactivity of DMAD as an electrophilic building block. The reaction likely proceeds via an initial Michael addition of an amidine to one of the acetylenic carbons of DMAD. The resulting intermediate can then undergo cyclization through the attack of the second nitrogen of the amidine onto one of the ester carbonyls, followed by tautomerization to yield the aromatic pyrimidine ring. The use of dimethylformamide dimethyl acetal (DMF-DMA) can facilitate the formation of the necessary amidine in situ from a suitable precursor, further streamlining the process.[5][6][7]
Experimental Protocol: Method 2
-
To a solution of dimethyl acetylenedicarboxylate (DMAD) (1.0 eq) in a suitable solvent such as methanol or acetonitrile, add the amidine precursor (e.g., S-methylisothiourea sulfate, 1.1 eq) and a base (e.g., triethylamine, 2.2 eq). Alternatively, an amidine can be generated in situ.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water to remove any inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Workflow Diagram: Method 2
Caption: Workflow for the one-pot synthesis of this compound.
Performance Comparison
| Parameter | Method 1: Established Synthesis | Method 2: One-Pot Multi-Component Synthesis |
| Starting Materials | Requires pre-synthesis of a vinylogous urethane intermediate. | Utilizes commercially available starting materials. |
| Number of Steps | Multi-step (including intermediate preparation). | One-pot. |
| Reaction Conditions | Higher temperatures (80-100 °C) may be required. | Often proceeds at room temperature or with gentle heating. |
| Reported Yields | Generally moderate to high for the cyclization step.[2] | Can achieve good to excellent yields.[3] |
| Atom Economy | Lower due to the multi-step nature and formation of byproducts. | Higher, as more atoms from the reactants are incorporated into the final product. |
| Scalability | Can be scalable, but requires isolation of the intermediate. | Highly scalable and amenable to high-throughput synthesis. |
| Purification | Column chromatography is typically required. | Purification may be simpler, sometimes involving recrystallization. |
Conclusion and Recommendations
Both the established synthesis via a vinylogous urethane intermediate and the modern one-pot multi-component reaction present viable pathways for the synthesis of this compound.
Method 1 is a robust and well-documented approach that offers a high degree of control over the reaction. It is particularly suitable for researchers who require a reliable method and have the resources for a multi-step synthesis.
Method 2 , the one-pot MCR, represents a more contemporary and efficient strategy. Its primary advantages are the use of readily available starting materials, operational simplicity, and higher atom economy. This method is highly recommended for process chemistry and high-throughput synthesis applications where time and resource efficiency are paramount.
The choice between these two methods will ultimately depend on the specific needs and constraints of the research project, including the desired scale, available starting materials, and the importance of process efficiency. For rapid access to a variety of analogs for screening purposes, the one-pot MCR approach is likely the superior choice. For larger-scale, dedicated synthesis of the target molecule where reliability and precedent are key, the established method provides a solid foundation.
References
-
Abu-Shanab, F. A., Mousa, S. A. S., Eshak, E. A., Sayed, A. Z., & Al-Harrasi, A. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. International Journal of Organic Chemistry, 1(4), 207-214. [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved January 30, 2026, from [Link]
-
Movassaghi, M., Hill, M. D., & Ahmad, O. K. (2009). Synthesis of Densely Substituted Pyrimidine Derivatives. The Journal of Organic Chemistry, 74(21), 8460–8463. [Link]
-
Organic Syntheses. (n.d.). 2-mercaptopyrimidine. Retrieved January 30, 2026, from [Link]
-
Patel, N. D., Wei, X., Frutos, R. P., Tampone, T. G., Mulder, J. A., Busacca, C. A., & Senanayake, C. H. (2013). One-pot synthesis of 2,5-disubstituted pyrimidines from nitriles. The Journal of Organic Chemistry, 78(11), 5800–5803. [Link]
-
ResearchGate. (n.d.). (PDF) Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. Retrieved January 30, 2026, from [Link]
-
Said, M. M. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved January 30, 2026, from [Link]
-
SciRP.org. (n.d.). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. Retrieved January 30, 2026, from [Link]
-
Tavolato, C., Maccallini, C., Fantacuzzi, M., Amoroso, R., & Senta, M. (2022). A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle on Diaminoimidazoles. Molecules, 27(10), 3290. [Link]
-
Various Authors. (2023). Pyrimidine synthesis. Organic Chemistry Portal. [Link]
-
Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synlett, (5), 720-722. [Link]
Sources
- 1. Synthesis of 2,5-furandicarboxylic acid dimethyl ester from galactaric acid via dimethyl carbonate chemistry - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 3. A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle on Diaminoimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives [scirp.org]
- 7. Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives [scirp.org]
Safety Operating Guide
Personal Protective Equipment & Handling Guide: Dimethyl pyrimidine-2,5-dicarboxylate
[1]
Executive Summary & Risk Context[1][2]
Dimethyl pyrimidine-2,5-dicarboxylate (often associated with CAS 115600-17-4 or similar analogs depending on specific substitution patterns) functions as a critical heterocyclic scaffold in the synthesis of antiviral and antineoplastic agents.[1][2]
The Safety Paradox: While this compound is often classified under "General Warning" (Irritant), its role as a pharmaceutical intermediate requires us to treat it with elevated caution.[1] As a Senior Application Scientist, I urge you to look beyond the Safety Data Sheet (SDS). The primary operational risks are fine particulate aerosolization during weighing and hydrolytic instability upon moisture exposure, which can alter the compound's toxicological profile.[1]
This guide provides a self-validating safety protocol designed to protect both the researcher and the integrity of the chemical.
Hazard Identification & Risk Assessment
Before selecting PPE, we must define the enemy.[1] For this specific pyrimidine ester, the risks are stratified by physical state.
Hazard Profile (GHS Classification Basis)
-
Signal Word: WARNING
-
Primary H-Codes:
The "Hidden" Risks (Field Insights)[1]
-
Static Charge: Like many heterocyclic esters, this solid is prone to static charging.[1] When a spatula touches the powder, micro-particles often "jump," creating an invisible inhalation hazard zone around the balance.[1]
-
Permeation: In solution (typically DCM or Ethyl Acetate), the carrier solvent drives the compound through standard latex gloves.[1]
-
Hydrolysis: Exposure to ambient humidity converts the ester to the corresponding dicarboxylic acid, which may have different solubility and acidity parameters.[1]
PPE Matrix: The Defense System
Do not rely on generic "lab safety" rules. Use this matrix to select PPE based on the specific operation.
| Protection Zone | Standard Operation (Closed Vessel/Analysis) | Critical Operation (Weighing/Synthesis/Spill) | Technical Rationale |
| Respiratory | Fume Hood (Sash at 18") | N95/P100 Respirator (if outside hood) or PAPR | H335 mitigation.[1] Pyrimidine dusts are potent respiratory irritants.[1] |
| Ocular | Safety Glasses (Side Shields) | Chemical Goggles (Indirect Vent) | Prevent dust entry into the lacrimal duct; goggles seal against fine particulates.[1] |
| Dermal (Hand) | Nitrile (0.11 mm, single) | Double Gloving: Nitrile (Inner) + Laminate/Butyl (Outer) | Solvent Synergy:[1] If dissolved in DCM, standard nitrile degrades in <5 mins.[1] Double gloving provides a breakthrough buffer.[1] |
| Body | Cotton Lab Coat | Lab Coat + Tyvek Sleeve Covers | Prevents powder accumulation on wrists/forearms—a common contact dermatitis site.[1] |
Operational Workflow & Logic
The following diagram illustrates the decision logic for PPE selection and handling. This ensures that safety scales with risk.[1]
Figure 1: Risk-based logic flow for selecting engineering controls and PPE based on the physical state of the pyrimidine derivative.
Step-by-Step Handling Protocol
This protocol integrates safety into the experimental workflow.[1]
Phase 1: Weighing & Transfer (Highest Risk)[1]
-
The Problem: Static electricity causes the light powder to "fly," contaminating the balance and the user.[1]
-
The Protocol:
-
Zone Prep: Place the balance inside a chemically filtered weighing enclosure or fume hood.[1]
-
Static Neutralization: Use an ionizing fan or anti-static gun on the spatula and weigh boat before opening the vial.[1]
-
Transfer: Do not dump. Tap the spatula gently.[1] If powder adheres to the glove, change gloves immediately .[1] Do not wipe it on your lab coat.[1]
-
Phase 2: Solubilization & Reaction[1]
-
The Problem: Once dissolved (e.g., in DMSO or Methanol), the barrier to skin absorption decreases.[1]
-
The Protocol:
Phase 3: Waste Disposal[1]
-
Segregation:
-
Quenching: If the material is unreacted, dilute with an alcohol (ethanol) before disposal to prevent crystallization in waste lines.[1]
Emergency Response (Self-Validating System)
In the event of exposure, follow this immediate logic flow. The "Self-Validating" aspect means you verify the decontamination efficiency by checking for irritation symptoms immediately after washing.[1]
Figure 2: Emergency response workflow with validation checkpoints to determine the necessity of medical escalation.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for Pyrimidine Derivatives. Retrieved January 30, 2026, from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment: Respiratory Protection Standards (29 CFR 1910.134).[1] Retrieved January 30, 2026, from [Link][1]
(Note: Due to the specific nature of the dimethyl-2,5-isomer, hazard data is often extrapolated from the ethyl-2-carboxylate [CAS 42839-08-7] or pyridine [CAS 881-86-7] analogs.[1] The protocols above utilize the "Precautionary Principle" assuming the highest common risk factor of the class.)
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
